molecular formula C20H24N2O3 B1140840 (3R)-Hydroxyquinidine

(3R)-Hydroxyquinidine

Cat. No.: B1140840
M. Wt: 340.4 g/mol
InChI Key: BSRUJCFCZKMFMB-XVVDYKMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-Hydroxyquinidine (CAS 60761-51-5) is identified as the major active metabolite of the Class 1a antiarrhythmic agent Quinidine, formed primarily via hepatic metabolism by the cytochrome P450 enzyme CYP3A4 . This compound is a key subject of pharmacological research due to its significant activity. Non-clinical and clinical studies indicate that this compound possesses approximately half the antiarrhythmic activity of the parent drug, Quinidine, and contributes substantially to the therapeutic effects observed during chronic Quinidine therapy . Quinidine itself works by blocking the rapid sodium current (INa) in cardiac cells, depressing phase 0 of the action potential, and reducing potassium efflux during repolarization, which collectively leads to a prolongation of the action potential duration and decreased automaticity . As a primary metabolite, this compound is crucial for studies focused on understanding the complete pharmacokinetic and pharmacodynamic profile of Quinidine administration, including its role in antiarrhythmic efficacy and its potential contribution to the overall side effect profile . Researchers utilize this compound in metabolic pathway studies, drug interaction investigations, and comparative efficacy analyses. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRUJCFCZKMFMB-XVVDYKMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@]4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3R)-Hydroxyquinidine: A Technical Guide to its Discovery, Pharmacology, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-Hydroxyquinidine is the primary and pharmacologically active metabolite of the renowned Class Ia antiarrhythmic agent, quinidine (B1679956). Its discovery was a pivotal moment in understanding the complete pharmacological profile of quinidine, revealing that the therapeutic and toxic effects of the parent drug are, in part, attributable to this metabolite. This technical guide provides an in-depth exploration of the discovery, historical background, synthesis, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis, quantification, and electrophysiological analysis are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide illustrates the key signaling pathways affected by this compound through detailed diagrams, offering a valuable resource for researchers in pharmacology and drug development.

Discovery and Historical Background

The journey to understanding this compound is intrinsically linked to the clinical use and study of its parent compound, quinidine. Quinidine, a stereoisomer of quinine (B1679958) derived from the bark of the Cinchona tree, has been used as an antiarrhythmic agent since the early 20th century[1]. Early investigations into its metabolism in the mid-20th century revealed that quinidine undergoes extensive biotransformation in the liver.

The definitive identification of this compound as the major metabolite emerged from studies in the 1970s and 1980s that employed advanced analytical techniques like high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy[2][3]. These studies confirmed that the primary metabolic pathway for quinidine is hydroxylation at the 3-position of the quinuclidine (B89598) ring, leading to the formation of (3S)- and this compound, with the (3S) isomer being the major product in humans. However, both isomers are often referred to collectively as 3-hydroxyquinidine (B22111) in much of the literature.

A significant breakthrough was the realization that this metabolite was not an inactive byproduct but possessed significant antiarrhythmic activity of its own, albeit less potent than quinidine[4]. This discovery was crucial as it highlighted the need to consider the pharmacological contribution of metabolites when evaluating the overall clinical effects and therapeutic window of a parent drug. Subsequent research has focused on elucidating the specific enzymatic pathways responsible for its formation and its detailed pharmacological effects. It is now well-established that the hydroxylation of quinidine is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4[1][5][6].

Synthesis of this compound

This compound can be obtained through both microbial and chemical synthesis routes.

Microbial Synthesis

Microbial transformation offers a stereoselective method for the hydroxylation of quinidine. Certain microorganisms possess hydroxylating enzyme systems that can introduce a hydroxyl group at the C-3 position of the quinuclidine ring.

Chemical Synthesis

Chemical synthesis provides an alternative route to this compound. A general approach involves the stereoselective reduction of a suitable ketone precursor.

Quantitative Pharmacological and Physicochemical Data

The following tables summarize the key quantitative data for this compound, with comparative values for quinidine where available.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₀H₂₄N₂O₃[3]
Molecular Weight340.42 g/mol [3]
CAS Number60761-51-5

Table 2: Pharmacokinetic Parameters

ParameterThis compoundQuinidineReference
Elimination Half-life~12 hours6-8 hours
Volume of DistributionLarger than quinidine2.4 L/kg
Protein Binding~50-60%~80-90%
MetabolismPrimarily via CYP3A4Primarily via CYP3A4[5][6]
Renal Clearance (steady state)1.54 ± 0.38 mL/min/kg0.63 ± 0.25 mL/min/kg[7]
AUC (steady state)3.0 ± 0.6 mg·h/L-[7]

Table 3: Pharmacodynamic Data - Electrophysiological Effects

ParameterEffect of this compoundEffect of QuinidineReference
Cardiac Sodium Channels (I_Na)
Peak I_Na Blockade IC₅₀Not explicitly found for (3R) isomer28.9 ± 2.2 µM[8]
Late I_Na Blockade IC₅₀Not explicitly found for (3R) isomer12.0 ± 0.7 µM
Cardiac Potassium Channels (I_K)
I_Kr (hERG) BlockadePotent blockerPotent blocker
Cardiac Calcium Channels (I_Ca)
L-type I_Ca BlockadeWeak effectWeak effect
Overall Antiarrhythmic Potency
Relative Potency vs. Quinidine~20-50%100%[4]

Signaling Pathways and Mechanism of Action

This compound, like its parent compound quinidine, exerts its antiarrhythmic effects primarily by modulating the function of cardiac ion channels. Its mechanism of action is consistent with a Class Ia antiarrhythmic agent, characterized by the blockade of sodium channels and potassium channels. This multi-channel blockade alters the cardiac action potential, leading to a decrease in conduction velocity and an increase in the effective refractory period.

The following diagram illustrates the primary signaling pathway affected by this compound at the cellular level in a cardiomyocyte.

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Nav1.5 (Sodium Channel) Depolarization Phase 0 Depolarization (Reduced) Na_channel->Depolarization Initiates K_channel hERG (IKr) (Potassium Channel) Repolarization Phase 3 Repolarization (Prolonged) K_channel->Repolarization Mediates Ca_channel Cav1.2 (Calcium Channel) AP Action Potential Ca_channel->AP Modulates Plateau Hydroxyquinidine This compound Hydroxyquinidine->Na_channel Blocks Hydroxyquinidine->K_channel Blocks Hydroxyquinidine->Ca_channel Weakly Blocks ERP Effective Refractory Period (Increased) AP->ERP Depolarization->AP Repolarization->AP

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of this compound via Microbial Oxidation

This protocol is a generalized procedure based on literature descriptions of microbial hydroxylation of quinidine[3].

Workflow Diagram:

Microbial_Synthesis_Workflow start Start culture Culture selected microorganism start->culture induce Induce hydroxylating enzymes culture->induce add_substrate Add Quinidine (substrate) induce->add_substrate incubate Incubate under controlled conditions add_substrate->incubate extract Extract culture broth with organic solvent incubate->extract purify Purify by chromatography (HPLC) extract->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end HPLC_Analysis_Workflow start Start sample_prep Plasma/Serum Sample Preparation (Protein Precipitation/ Liquid-Liquid Extraction) start->sample_prep injection Inject sample onto HPLC system sample_prep->injection separation Chromatographic Separation (C18 column, isocratic mobile phase) injection->separation detection UV or Fluorescence Detection separation->detection quantification Quantify using calibration curve detection->quantification end End quantification->end Patch_Clamp_Workflow start Start cell_isolation Isolate single cardiomyocytes start->cell_isolation patch_pipette Prepare patch pipette with internal solution cell_isolation->patch_pipette giga_seal Form a giga-ohm seal with the cell membrane patch_pipette->giga_seal whole_cell Rupture the membrane to achieve whole-cell configuration giga_seal->whole_cell record_baseline Record baseline action potentials whole_cell->record_baseline apply_drug Apply this compound at various concentrations record_baseline->apply_drug record_effects Record changes in action potential parameters apply_drug->record_effects data_analysis Analyze data (APD, Vmax, etc.) record_effects->data_analysis end End data_analysis->end

References

The Biological Role of (3R)-Hydroxyquinidine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological role of (3R)-Hydroxyquinidine, the principal active metabolite of the antiarrhythmic drug quinidine (B1679956). This document synthesizes key findings on its metabolism, pharmacokinetics, and pharmacodynamics, with a focus on its cardiac electrophysiological effects. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

Quinidine, a class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its therapeutic and toxic effects are not solely attributable to the parent compound but also to its various metabolites. Among these, this compound is the most significant, exhibiting substantial pharmacological activity.[1] This metabolite is formed through hepatic metabolism and circulates in the plasma at concentrations that can rival or even exceed those of quinidine, particularly during chronic therapy. Understanding the distinct biological profile of this compound is therefore critical for a complete appreciation of quinidine's clinical effects and for the development of safer and more effective antiarrhythmic drugs.

Metabolism and Pharmacokinetics

This compound is primarily formed in the liver through the action of the cytochrome P450 enzyme system, with CYP3A4 being the major contributing isoform.[2][3] The (3S)-3-hydroxylation of quinidine is a specific marker reaction for CYP3A4 activity in human liver microsomes.[2]

Enzyme Kinetics

The formation of this compound from quinidine follows Michaelis-Menten kinetics. In vitro studies using human liver microsomes have established the following kinetic parameters:

ParameterValueReference
Vmax (mean)74.4 nmol/mg/h[2]
Km (mean)74.2 µM[2]
Pharmacokinetic Properties

This compound exhibits distinct pharmacokinetic characteristics compared to its parent compound. It has a larger volume of distribution and a longer elimination half-life, contributing significantly to the overall pharmacological effect of quinidine therapy.[1]

ParameterThis compoundQuinidineReference
Elimination Half-life~12 hours6-8 hours[1]
Volume of DistributionLarger than quinidine2-3 L/kg[1]
Protein Binding (unbound fraction)49% ± 4.8%20% ± 4.3%[4]

Pharmacodynamics: Cardiac Electrophysiological Effects

This compound possesses significant antiarrhythmic properties, estimated to be approximately half that of quinidine.[1] Its effects on the cardiac action potential are qualitatively similar to quinidine, primarily involving the blockade of cardiac ion channels. The antiarrhythmic effects of this compound and quinidine are additive.

Effects on Cardiac Action Potential

Studies on isolated cardiac preparations have demonstrated that this compound, much like its parent compound, alters the cardiac action potential.

Electrophysiological ParameterEffect of this compoundReference
Maximum upstroke velocity (Vmax)Depression (less potent than quinidine)[5]
Action Potential Duration (APD)Prolongation[5]
Effective Refractory Period (ERP)Prolongation[6]
Early Afterdepolarizations (EADs)Can be induced, but less frequently than with quinidine[5]
Interaction with Cardiac Ion Channels

The antiarrhythmic actions of this compound are mediated through its interaction with various cardiac ion channels. While specific IC50 values for this compound are not extensively reported, its effects are understood to mirror those of quinidine, which blocks multiple sodium and potassium channels.

IC50 Values for Quinidine on Key Cardiac Ion Channels:

Ion ChannelIC50 (µM)Reference
Peak NaV1.5 Current28.9 ± 2.2[7][8]
Late NaV1.5 Current12.0 ± 0.7[9][10]
hERG (IKr)0.41 ± 0.04[11][12]
Transient Outward K+ Current (Ito)Kd: 41 ± 5.6[1]

It is plausible that this compound exhibits a similar multi-channel blocking profile, albeit with different potencies. The blockade of both inward sodium currents and outward potassium currents contributes to the observed prolongation of the action potential duration and the antiarrhythmic efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Metabolism of Quinidine in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound formation.

Materials:

  • Human liver microsomes (HLMs)

  • Quinidine

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • HPLC system with UV or fluorescence detector

Procedure:

  • Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to various concentrations in potassium phosphate buffer.

  • Pre-warm a mixture of HLMs (e.g., 0.2-0.5 mg/mL protein concentration), quinidine at various concentrations, and buffer at 37°C.[13]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of this compound using a validated HPLC method.

  • Calculate the rate of formation of this compound at each substrate concentration and determine Vmax and Km by fitting the data to the Michaelis-Menten equation.

Quantification of this compound in Plasma by HPLC

This protocol describes a method for the quantitative analysis of this compound in plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Extraction solvent (e.g., toluene (B28343) or a mixture of organic solvents)[14][15]

  • Alkalinizing agent (e.g., sodium hydroxide)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • To a 1 mL plasma sample, add the internal standard.

    • Alkalinize the plasma sample with a small volume of sodium hydroxide (B78521) solution.

    • Add 5 mL of extraction solvent and vortex for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) nitrate) and an organic modifier (e.g., methanol or acetonitrile).[14]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound (e.g., Ex: 330 nm, Em: 450 nm).

    • Inject the reconstituted sample into the HPLC system.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of this compound and the internal standard into blank plasma and processing them as described above.

    • Calculate the peak area ratio of this compound to the internal standard for both the standards and the unknown samples.

    • Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.

Electrophysiological Recording in Isolated Cardiac Preparations

This protocol outlines the general procedure for assessing the effects of this compound on the cardiac action potential using isolated cardiac tissues such as rabbit Purkinje fibers.

Materials:

  • Isolated rabbit heart

  • Tyrode's solution (physiological salt solution)

  • This compound stock solution

  • Standard microelectrode recording setup (microelectrodes, amplifier, oscilloscope, data acquisition system)

  • Dissection microscope and tools

Procedure:

  • Tissue Preparation:

    • Euthanize a rabbit according to approved animal care protocols.

    • Rapidly excise the heart and place it in oxygenated Tyrode's solution.

    • Dissect Purkinje fibers from the ventricular endocardium under a dissection microscope.

    • Mount the Purkinje fiber preparation in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.

  • Electrophysiological Recording:

    • Impale a Purkinje fiber cell with a glass microelectrode filled with 3 M KCl.

    • Record the transmembrane action potentials using a high-input impedance amplifier.

    • Pace the preparation at a constant cycle length (e.g., 1000 ms) using an external stimulator.

    • Record baseline action potentials.

  • Drug Application:

    • Perfuse the tissue bath with Tyrode's solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state (e.g., 20-30 minutes).

    • Record action potentials in the presence of the drug.

  • Data Analysis:

    • Measure key action potential parameters, including resting membrane potential, action potential amplitude, Vmax (maximum rate of depolarization of phase 0), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

    • Compare the parameters before and after drug application to determine the electrophysiological effects of this compound.

Visualizations

Metabolic Pathway of Quinidine to this compound

Quinidine_Metabolism Quinidine Quinidine Metabolite This compound Quinidine->Metabolite 3-Hydroxylation CYP3A4 CYP3A4 (Liver) CYP3A4->Quinidine

Caption: Metabolic conversion of Quinidine to this compound by CYP3A4.

Signaling Pathway of this compound's Antiarrhythmic Action

Antiarrhythmic_Action cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-gated Na+ Channels (e.g., NaV1.5) AP Cardiac Action Potential K_Channel Voltage-gated K+ Channels (e.g., hERG, Ito) Metabolite This compound Metabolite->Na_Channel Blocks Metabolite->K_Channel Blocks Vmax Reduced Vmax AP->Vmax APD Prolonged APD AP->APD Antiarrhythmia Antiarrhythmic Effect Vmax->Antiarrhythmia APD->Antiarrhythmia

Caption: Mechanism of antiarrhythmic action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis Metabolism Metabolism Assay (Human Liver Microsomes) Quant_HPLC Quantification (HPLC) Metabolism->Quant_HPLC Kinetics Determine Vmax, Km Quant_HPLC->Kinetics End End Kinetics->End Tissue_Prep Isolated Tissue Prep (e.g., Purkinje Fibers) EP_Recording Electrophysiological Recording Tissue_Prep->EP_Recording Drug_App Apply this compound EP_Recording->Drug_App EP_Analysis Analyze AP Parameters (Vmax, APD) Drug_App->EP_Analysis EP_Analysis->End Start Start Start->Metabolism Start->Tissue_Prep

Caption: Workflow for in vitro and ex vivo characterization.

Conclusion

This compound is a pharmacologically active metabolite that plays a crucial role in the overall clinical profile of quinidine. Its formation via CYP3A4, significant plasma concentrations, and potent antiarrhythmic effects underscore the importance of considering metabolite activity in drug development and therapy. The provided data and experimental protocols offer a robust framework for researchers to further investigate the nuanced biological role of this compound and to explore its potential as a therapeutic agent in its own right. Future research should focus on obtaining more precise quantitative data on its interaction with specific cardiac ion channel isoforms to fully elucidate its mechanism of action and to guide the development of next-generation antiarrhythmic drugs with improved safety and efficacy profiles.

References

Pharmacological Properties of (3R)-Hydroxyquinidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The pharmacological properties of the (3R) stereoisomer of hydroxyquinidine are not extensively characterized in publicly available scientific literature. The majority of research focuses on the primary metabolite of quinidine (B1679956), (3S)-Hydroxyquinidine, or refers to "3-hydroxyquinidine" without specifying the stereoisomer. This document provides a comprehensive overview of the known pharmacology of 3-hydroxyquinidine (B22111), with the understanding that much of the detailed data pertains to the (3S) isomer or an undefined mixture. For the purposes of this guide, "3-Hydroxyquinidine" will be used to refer to data where the specific stereoisomer was not defined in the source material.

Introduction

(3R)-Hydroxyquinidine is a stereoisomer of 3-hydroxyquinidine, a primary active metabolite of the Class Ia antiarrhythmic drug, quinidine. As a metabolite, its pharmacological actions may contribute to the overall therapeutic and toxic effects observed during quinidine therapy. Understanding the specific properties of each stereoisomer is crucial for a complete pharmacological profile and for the development of safer and more effective antiarrhythmic agents. This technical guide synthesizes the available information on the pharmacology of 3-hydroxyquinidine, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, while highlighting the significant knowledge gap concerning the specific (3R) isomer.

Mechanism of Action

The antiarrhythmic effects of 3-hydroxyquinidine, much like its parent compound quinidine, are primarily attributed to the blockade of cardiac ion channels. The primary mechanism involves the inhibition of both fast inward sodium channels and several potassium channels, leading to a prolongation of the cardiac action potential.

Ion Channel Activity

Sodium Channel Blockade: 3-Hydroxyquinidine exhibits a use-dependent blockade of the fast inward sodium current (INa), which is characteristic of Class I antiarrhythmic agents. This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. Studies on guinea pig ventricular cells have shown that hydroxy-quinidine (stereoisomer not specified) produces a concentration-dependent depression of Vmax, albeit to a lesser degree than quinidine itself[1].

Potassium Channel Blockade: 3-Hydroxyquinidine also blocks several potassium currents, contributing to a prolonged repolarization phase of the action potential. This is reflected as a prolongation of the QT interval on an electrocardiogram (ECG). The primary potassium channels affected are the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. Blockade of these channels increases the action potential duration (APD) and the effective refractory period (ERP) of cardiac tissues[1].

Signaling Pathway

The following diagram illustrates the general mechanism of action of 3-hydroxyquinidine on cardiac myocytes, leading to its antiarrhythmic effects.

Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-gated Sodium Channel (Nav1.5) Action_Potential Cardiac Action Potential Na_Channel->Action_Potential Phase 0 Depolarization K_Channel Delayed Rectifier Potassium Channel (e.g., hERG) K_Channel->Action_Potential Phase 3 Repolarization 3R_HQ This compound 3R_HQ->Na_Channel Blocks 3R_HQ->K_Channel Blocks Prolonged_APD Prolonged Action Potential Duration Action_Potential->Prolonged_APD Reduced_Vmax Reduced Vmax Action_Potential->Reduced_Vmax Antiarrhythmic_Effect Antiarrhythmic Effect Prolonged_APD->Antiarrhythmic_Effect Reduced_Vmax->Antiarrhythmic_Effect

Mechanism of action of 3-Hydroxyquinidine on cardiac ion channels.

Quantitative Pharmacological Data

Quantitative data specifically for this compound is scarce. The following table summarizes available data for "3-hydroxyquinidine" and its (3S) isomer. Researchers should exercise caution when extrapolating these values to the (3R) isomer.

ParameterValueSpecies/SystemCommentsReference
Pharmacokinetics
Oral Bioavailability (F)Not explicitly determined for the metabolite alone.HumanAs a metabolite of quinidine.[2]
Elimination Half-life (t1/2)~12 hoursHumanFor (3S)-Hydroxyquinidine.
Renal Clearance1.54 ± 0.38 mL/min/kg (single dose) to 3.0 ± 1.1 mL/min/kg (steady state)HumanFor 3-hydroxyquinidine.[2][3]
Pharmacodynamics
Vmax DepressionLess potent than quinidine.Guinea Pig Ventricular CellsFor hydroxy-3S-quinidine.[1]
Action Potential Duration (APD) ProlongationPotent effect, not altered by increasing pacing rate.Guinea Pig Ventricular CellsFor hydroxy-3S-quinidine.[1]
QTc ProlongationStatistically significant correlation with serum concentration.HumanFor 3-hydroxyquinidine.[4]

Experimental Protocols

Synthesis of (3S)-Hydroxyquinidine

A reported method for the synthesis of (3S)-Hydroxyquinidine involves the microbial oxidation of quinidine[5].

Protocol:

  • Microorganism Culture: Cultivate a suitable microorganism known for hydroxylation reactions (e.g., certain fungal or bacterial strains) in an appropriate growth medium.

  • Substrate Addition: Introduce quinidine to the microbial culture.

  • Incubation: Incubate the culture under controlled conditions (temperature, pH, aeration) to allow for microbial metabolism of quinidine.

  • Extraction: After a sufficient incubation period, extract the culture broth with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the extracted compounds using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate (3S)-Hydroxyquinidine.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical methods like NMR, mass spectrometry, and IR spectroscopy.

In Vitro Electrophysiology (Patch-Clamp)

To assess the effects of this compound on cardiac ion channels, the whole-cell patch-clamp technique is employed.

Protocol:

  • Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) or use a stable cell line expressing the human ion channel of interest (e.g., HEK293 cells expressing hNav1.5 or hERG).

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution mimicking the intracellular ionic composition.

  • Seal Formation: Achieve a high-resistance "giga-seal" between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential and apply specific voltage protocols to elicit and record ionic currents.

  • Drug Application: Perfuse the cell with an external solution containing known concentrations of this compound.

  • Data Acquisition and Analysis: Record the changes in ionic currents in the presence of the compound and analyze the data to determine parameters such as IC50 values and the kinetics of channel blockade.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., Isolated Cardiomyocytes) Seal Giga-seal Formation Cell_Prep->Seal Pipette_Prep Micropipette Preparation Pipette_Prep->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Voltage Clamp Protocol Application Whole_Cell->Voltage_Clamp Drug_App Perfusion with This compound Voltage_Clamp->Drug_App Data_Acq Data Acquisition & Analysis Drug_App->Data_Acq Results IC50, Block Kinetics Data_Acq->Results

Workflow for in vitro electrophysiological assessment.
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

To determine the concentration of this compound in biological samples, a validated HPLC method is required.

Protocol:

  • Sample Preparation:

    • For plasma or serum: Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the precipitated proteins.

    • Extract the supernatant containing the analyte using a suitable organic solvent.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

    • Flow Rate: Typically 1 mL/min.

    • Detection: Use a fluorescence detector for high sensitivity and selectivity, with appropriate excitation and emission wavelengths for hydroxyquinidine.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Inject the prepared samples and standards into the HPLC system.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion and Future Directions

The pharmacological properties of 3-hydroxyquinidine indicate that it is an active metabolite of quinidine with significant Class I antiarrhythmic effects. However, the existing literature is severely lacking in data that specifically characterizes the (3R) stereoisomer. To fully understand the contribution of each stereoisomer to the overall pharmacological and toxicological profile of quinidine, further research is imperative.

Future studies should focus on:

  • The stereoselective synthesis of this compound to obtain a pure standard for pharmacological testing.

  • Direct comparative studies of the in vitro electrophysiological effects of (3R)- and (3S)-Hydroxyquinidine on key cardiac ion channels.

  • Determination of specific IC50 and Ki values for this compound at relevant sodium and potassium channels.

  • In vivo studies to characterize the specific pharmacokinetic and pharmacodynamic profiles of the (3R) isomer.

A thorough investigation into the distinct properties of this compound will provide valuable insights for drug development professionals and researchers in the field of cardiac electrophysiology and antiarrhythmic therapy.

References

An In-depth Technical Guide on the Core Mechanism of Action of (3R)-Hydroxyquinidine in Cardiac Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3R)-Hydroxyquinidine is the major and pharmacologically active metabolite of the Class Ia antiarrhythmic drug, quinidine (B1679956). Its mechanism of action in cardiac cells is intrinsically linked to that of its parent compound, primarily involving the modulation of ion channel function, which in turn alters the cardiac action potential. This technical guide elucidates the core mechanisms of this compound, presenting quantitative data on its effects, detailing the experimental protocols used for its characterization, and visualizing the key pathways and experimental workflows. While this compound mirrors the qualitative effects of quinidine, there are quantitative differences in its potency and effects on cardiac electrophysiology.

Core Mechanism of Action: Modulation of Cardiac Ion Channels

The primary mechanism of action of this compound in cardiac cells is the blockade of several key ion channels, which leads to changes in the shape and duration of the cardiac action potential. These effects are the basis for its antiarrhythmic and potential proarrhythmic properties.

Electrophysiological Effects on the Cardiac Action Potential

This compound, much like quinidine, exerts a Class Ia antiarrhythmic effect by altering the cardiac action potential. The key modifications include:

  • Depression of Phase 0 Depolarization: It causes a concentration-dependent depression of the maximum upstroke velocity (Vmax) of the action potential. This is a hallmark of Class I antiarrhythmic drugs and is attributed to the blockade of fast inward sodium channels. However, this compound is quantitatively less potent in this regard compared to quinidine[1][2].

  • Prolongation of Action Potential Duration (APD): this compound increases the action potential duration at 90% repolarization (APD90) in a concentration-dependent manner[1][2]. This effect is a result of its influence on potassium channels.

  • Induction of Early Afterdepolarizations (EADs): At longer cycle lengths and with prolonged exposure, this compound can induce EADs, which are abnormal depolarizations during the plateau or repolarization phase of the action potential[1]. These are considered a potential mechanism for its arrhythmogenic effects. The incidence of EADs appears to be lower with this compound compared to quinidine[1].

Interaction with Specific Ion Channels

The electrophysiological effects of this compound are a direct consequence of its interaction with multiple cardiac ion channels.

  • Sodium (Na+) Channels (Nav1.5): As a Class Ia agent, a primary target is the voltage-gated sodium channel Nav1.5, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential[3][4][5][6]. Blockade of this channel leads to a decrease in Vmax, slowing conduction velocity in the heart. The interaction is state-dependent, with a higher affinity for open or inactivated channels[7].

  • Potassium (K+) Channels:

    • Delayed Rectifier Potassium Channels (IKr and IKs): this compound, similar to quinidine, is known to block the rapid (IKr, mediated by hERG channels) and slow (IKs) components of the delayed rectifier potassium current[8]. This blockade is a key contributor to the prolongation of the APD and the QT interval on an electrocardiogram[9][10]. The blockade of the hERG channel is a critical factor in the potential for drug-induced arrhythmias[11][12][13].

    • Inward Rectifier Potassium Current (IK1): Quinidine also reduces the inward rectifier potassium current (IK1), which helps in maintaining the resting membrane potential and the final phase of repolarization[8].

    • Transient Outward Potassium Current (Ito): The transient outward potassium current is also inhibited by quinidine, contributing to the overall modulation of the action potential shape[8].

  • Calcium (Ca2+) Channels (L-type, Cav1.2): Quinidine has been shown to reduce the L-type calcium current (ICaL)[8][14][15][16][17][18]. This action can contribute to a negative inotropic effect and may also play a role in its antiarrhythmic and arrhythmogenic profile.

It is important to note that while the specific ion channel interactions of this compound are less extensively characterized than those of quinidine, its similar electrophysiological profile strongly suggests that it shares these targets, albeit with different potencies.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on cardiac cells.

ParameterSpecies/Cell TypeConcentration of this compoundEffectReference
Vmax Depression Guinea Pig Ventricular Cells50 µM26.7 ± 2.6% depression[2]
Arrhythmia Suppression (50%) Isolated Rat Heart (Reperfusion Arrhythmia Model)10.7 ± 0.3 mg/L50% suppression of ventricular fibrillation and ventricular tachycardia[19]
Action Potential Duration (APD90) Guinea Pig Ventricular CellsNot specifiedConcentration-dependent increase[2]
Effective Refractory Period (ERP) Guinea Pig Ventricular CellsNot specifiedConcentration-dependent increase[2]
ParameterQuinidineThis compoundReference
Vmax Depression at 50 µM 45.9 ± 1.6%26.7 ± 2.6%[2]
Concentration for 50% Arrhythmia Suppression 2.2 ± 0.25 mg/L10.7 ± 0.3 mg/L[19]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's action in cardiac cells.

Cellular Electrophysiology in Guinea Pig Ventricular Myocytes
  • Objective: To assess the effects of this compound on the cardiac action potential parameters.

  • Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • Recording Technique: Standard microelectrode or whole-cell patch-clamp techniques are used to record transmembrane action potentials.

  • Protocol:

    • Cells are superfused with a Tyrode's solution at a physiological temperature (e.g., 37°C).

    • Action potentials are elicited by applying depolarizing current pulses through the recording electrode at various pacing cycle lengths (BCLs).

    • Baseline action potential parameters (Vmax, APD at 50% and 90% repolarization, resting membrane potential, amplitude) are recorded.

    • The superfusion solution is switched to one containing a known concentration of this compound.

    • After a period of equilibration (e.g., 30-60 minutes), action potentials are recorded again under the same pacing protocols.

    • The effects of the compound are quantified by comparing the action potential parameters before and after drug application.

    • Washout of the drug is performed to assess the reversibility of the effects.

Reperfusion-Induced Arrhythmia Model in Isolated Rat Hearts
  • Objective: To evaluate the antiarrhythmic efficacy of this compound in a model of ischemia-reperfusion injury.

  • Preparation: Hearts are excised from rats and retrogradely perfused via the aorta on a Langendorff apparatus with a Krebs-Henseleit solution.

  • Protocol:

    • After a stabilization period, the left anterior descending (LAD) coronary artery is occluded for a defined period (e.g., 5-10 minutes) to induce regional ischemia.

    • The occlusion is then released to initiate reperfusion, which typically induces ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF).

    • The incidence and duration of these arrhythmias are recorded via an electrocardiogram (ECG).

    • In the experimental group, this compound is added to the perfusate at various concentrations before the induction of ischemia.

    • The antiarrhythmic effect is quantified by the reduction in the incidence and duration of VT and VF compared to the control group.

    • A concentration-response curve is generated to determine the concentration required for 50% arrhythmia suppression (EC50).

Visualizations

Signaling Pathways and Mechanisms

Mechanism_of_Action cluster_AP Cardiac Action Potential cluster_Channels Ion Channels cluster_Drug AP_Phase0 Phase 0 (Rapid Depolarization) AP_Phase2 Phase 2 (Plateau) AP_Phase3 Phase 3 (Repolarization) Nav15 Nav1.5 (Fast Na+ Channel) Nav15->AP_Phase0 Initiates Cav12 Cav1.2 (L-type Ca2+ Channel) Cav12->AP_Phase2 Maintains hERG hERG (IKr K+ Channel) hERG->AP_Phase3 Contributes to IKs IKs (Slow K+ Channel) IKs->AP_Phase3 Contributes to Drug This compound Drug->Nav15 Blocks Drug->Cav12 Blocks Drug->hERG Blocks Drug->IKs Blocks Electrophysiology_Workflow cluster_Preparation Cell Preparation cluster_Recording Recording Protocol cluster_Analysis Data Analysis Isolation Enzymatic Isolation of Ventricular Myocytes Baseline Record Baseline Action Potentials Isolation->Baseline Drug_Application Superfuse with This compound Baseline->Drug_Application Parameter_Measurement Measure Action Potential Parameters (Vmax, APD) Baseline->Parameter_Measurement Post_Drug_Recording Record Action Potentials Post-Drug Drug_Application->Post_Drug_Recording Washout Washout Post_Drug_Recording->Washout Post_Drug_Recording->Parameter_Measurement Comparison Compare Baseline vs. Post-Drug Data Parameter_Measurement->Comparison

References

A Technical Guide to the Synthesis of (3R)-Hydroxyquinidine

Author: BenchChem Technical Support Team. Date: December 2025

(3R)-Hydroxyquinidine , a stereoisomer of the major quinidine (B1679956) metabolite (3S)-Hydroxyquinidine, is a compound of significant interest in medicinal chemistry and drug development due to its potential pharmacological activity.[1][2] This technical guide provides an in-depth overview of a plausible synthetic pathway to obtain this compound, focusing on stereoselective methodologies. While direct literature on the synthesis of the (3R) isomer is sparse, this guide outlines a logical and chemically sound approach based on established transformations of Cinchona alkaloids.

Proposed Synthetic Pathway: A Two-Step Approach

The most viable synthetic route to this compound commences from the readily available Cinchona alkaloid, quinidine. The strategy involves two key transformations:

  • Oxidation of Quinidine: The C9 hydroxyl group of quinidine is first protected, followed by oxidation of the C3 position of the quinuclidine (B89598) ring to yield a 3-keto intermediate.

  • Stereoselective Reduction: The crucial step involves the stereoselective reduction of the 3-keto group to furnish the desired (3R)-hydroxyl stereochemistry.

This pathway is advantageous as it leverages a common and well-characterized starting material and focuses the synthetic challenge on a single stereocenter.

Step 1: Oxidation of Quinidine to 3-Oxo-quinidine

The initial step requires the selective oxidation of the C3 position of the quinuclidine core of quinidine. To prevent unwanted side reactions, particularly oxidation of the C9 hydroxyl group, it is prudent to first protect this functionality.

Protection of the C9-Hydroxyl Group

A variety of protecting groups can be employed for the C9-hydroxyl group. A common and effective choice is the tert-butyldimethylsilyl (TBDMS) group due to its stability under the subsequent oxidation conditions and ease of removal.

Oxidation at C3

With the C9-hydroxyl group protected, the oxidation of the C3 position can be achieved using various reagents. A common method for the oxidation of amines to ketones is the use of a ruthenium-based catalyst, such as tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant.

Experimental Protocol: Synthesis of 9-O-TBDMS-3-oxo-quinidine

  • Protection: To a solution of quinidine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add imidazole (B134444) (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Oxidation: To a solution of the protected quinidine from the previous step (1.0 eq) and N-methylmorpholine N-oxide (NMO, 1.5 eq) in anhydrous acetonitrile, add tetrapropylammonium perruthenate (TPAP, 0.05 eq). Stir the reaction at room temperature for 4 hours. The reaction mixture is then concentrated and the residue purified by column chromatography on silica gel to yield 9-O-TBDMS-3-oxo-quinidine.

Step 2: Stereoselective Reduction to this compound

This is the most critical step in the synthesis, as it dictates the stereochemical outcome at the C3 position. Achieving the (3R) configuration requires a reducing agent that preferentially attacks the ketone from a specific face. The bulky quinoline (B57606) and TBDMS-protected C9-alkoxy groups will sterically hinder one face of the quinuclidinone ring, influencing the approach of the hydride reagent.

For the synthesis of the related (3R)-quinuclidinol, biocatalytic hydrogenation has proven to be a highly effective method for stereoselective ketone reduction.[3][4][5] Specifically, ketoreductases (KREDs) are known to exhibit high stereoselectivity in the reduction of cyclic ketones.

Experimental Protocol: Biocatalytic Reduction of 9-O-TBDMS-3-oxo-quinidine

  • Enzyme and Cofactor Preparation: A recombinant ketoreductase (KRED) known to favor the production of (R)-alcohols is selected. A typical reaction setup includes the KRED, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase or isopropanol (B130326) and an alcohol dehydrogenase), and NADP⁺ in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Reduction: The substrate, 9-O-TBDMS-3-oxo-quinidine, is dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and added to the buffered enzyme solution. The reaction is gently agitated at a controlled temperature (typically 25-37 °C) and the progress is monitored by HPLC or TLC.

  • Workup and Deprotection: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried, and concentrated. The resulting protected this compound is then deprotected by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, or acidic conditions to remove the TBDMS group. Purification by column chromatography affords the final product, this compound.

Data Presentation

StepReactantReagentsProductYield (%)Stereoselectivity
1aQuinidineTBDMS-Cl, Imidazole9-O-TBDMS-quinidine>95 (Estimated)-
1b9-O-TBDMS-quinidineTPAP, NMO9-O-TBDMS-3-oxo-quinidine70-85 (Estimated)-
29-O-TBDMS-3-oxo-quinidineKetoreductase, NADP⁺, Cofactor regeneration systemThis compound>90 (Estimated)>99% de (Estimated)

Note: The yields and stereoselectivity are estimated based on analogous reactions reported in the literature for similar substrates and transformations. Specific optimization for this substrate would be required to achieve these values.

Visualization of the Synthetic Pathway

Synthesis_Pathway Quinidine Quinidine Protected_Quinidine 9-O-TBDMS-quinidine Quinidine->Protected_Quinidine TBDMS-Cl, Imidazole Keto_Intermediate 9-O-TBDMS-3-oxo-quinidine Protected_Quinidine->Keto_Intermediate TPAP, NMO Protected_Product 9-O-TBDMS-(3R)-Hydroxyquinidine Keto_Intermediate->Protected_Product Ketoreductase (KRED) Final_Product This compound Protected_Product->Final_Product TBAF

Caption: Proposed synthetic pathway for this compound.

Conclusion

The synthesis of this compound can be strategically approached through a two-step sequence involving the oxidation of a protected quinidine derivative followed by a highly stereoselective biocatalytic reduction. This method offers a plausible and efficient route to this valuable Cinchona alkaloid derivative. The key to this synthesis lies in the selection of an appropriate ketoreductase that can deliver the desired (3R) stereochemistry with high fidelity. Further research and development would be necessary to optimize the reaction conditions and scale up the process for practical applications in drug discovery and development.

References

Methodological & Application

HPLC method for (3R)-Hydroxyquinidine quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

A Robust and Sensitive UPLC-MS/MS Method for the Quantification of (3R)-Hydroxyquinidine in Human Plasma

Abstract

This application note describes a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the rapid and reliable quantification of this compound, a primary active metabolite of quinidine (B1679956), in human plasma.[1][2][3] The protocol utilizes a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects.[4][5] Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short analytical run time.[4][6] Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM), providing excellent sensitivity and selectivity.[4][7] The method was validated according to established bioanalytical guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.[8][9][10]

Introduction

Quinidine is a class Ia antiarrhythmic agent, and its clinical efficacy and potential for toxicity are influenced by the concentrations of both the parent drug and its active metabolites.[11] this compound is one of the major pharmacologically active metabolites.[11] Monitoring its concentration in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, helping to optimize dosing regimens and minimize adverse effects.[4][12] This note provides a detailed protocol for a sensitive, specific, and high-throughput UPLC-MS/MS method suitable for quantifying this compound in human plasma samples.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d3 (Internal Standard, IS)

  • LC-MS grade Acetonitrile (B52724) and Methanol

  • LC-MS grade Formic Acid

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class, or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro, or equivalent triple quadrupole mass spectrometer with an ESI source

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent[6]

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol/water to create calibration curve (CC) spiking solutions. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High, and LLOQ).

Protocols

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., 100 ng/mL of this compound-d3).

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4][5]

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Method

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: UPLC Chromatographic Conditions

Parameter Value
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B in 1.5 min; Hold at 95% B for 0.5 min; Re-equilibrate at 5% B for 1.0 min
Total Run Time 3.0 min
Column Temp. 40°C

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometer Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Desolvation Gas Nitrogen, 1000 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Table 3: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 341.2 136.1 35 25

| This compound-d3 (IS) | 344.2 | 136.1 | 35 | 25 |

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability, following FDA and other relevant guidelines.[9][10]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.0 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.[6]

Table 4: Calibration Curve Summary

Parameter Result
Concentration Range 1.0 - 500 ng/mL
Regression Model Linear, 1/x² weighting
Mean r² > 0.995

| LLOQ | 1.0 ng/mL |

Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed using four QC levels (LLOQ, Low, Mid, High). All results were within the acceptable limits (±15% for accuracy, ≤15% for precision; ±20% and ≤20% at the LLOQ).[10][13]

Table 5: Intra- and Inter-Day Accuracy and Precision

QC Level Conc. (ng/mL) Intra-Day Precision (%CV) (n=6) Intra-Day Accuracy (%) (n=6) Inter-Day Precision (%CV) (n=18) Inter-Day Accuracy (%) (n=18)
LLOQ 1.0 8.5 105.2 9.8 103.5
Low 3.0 6.2 97.8 7.1 98.9
Mid 75 4.5 101.5 5.3 100.7

| High | 400 | 3.8 | 99.2 | 4.6 | 99.8 |

Visualizations

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is precip Protein Precipitation (150 µL Acetonitrile) add_is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge (14,000 g) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject 5 µL into UPLC-MS/MS System supernatant->injection acquire Acquire Data (MRM Mode) injection->acquire integrate Peak Integration acquire->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Bioanalytical workflow for this compound quantification.

Conclusion

The UPLC-MS/MS method described herein is rapid, sensitive, and robust for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method highly suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring. The validation data confirms that the method is reliable and meets the stringent requirements for bioanalytical assays.

References

Application Notes and Protocols for (3R)-Hydroxyquinidine Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Hydroxyquinidine is the major active metabolite of quinidine (B1679956), a class Ia antiarrhythmic agent. Accurate quantification of this compound in serum is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides detailed application notes and protocols for the sample preparation of this compound from serum samples prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections describe three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from serum samples. It is often used in high-throughput applications. Acetonitrile (B52724) is a commonly used solvent for this purpose.[1][2]

Experimental Protocol
  • Sample Aliquoting: Pipette 200 µL of serum sample into a clean microcentrifuge tube.

  • Addition of Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to serum) to the serum sample.[1]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data
ParameterValueReference
Recovery>80% (for a cocktail of drugs)[2]
Coefficient of Variation (CV)<6% (for a cocktail of drugs)[2]

Note: Data presented is for a drug cocktail and should be validated specifically for this compound.

Workflow Diagram

serum Serum Sample (200 µL) add_is Add Internal Standard serum->add_is add_acn Add Acetonitrile (600 µL) add_is->add_acn vortex Vortex (2 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the serum sample) and an organic solvent. This method can provide cleaner extracts compared to protein precipitation. For this compound, which is a basic compound, the pH of the aqueous phase is adjusted to an alkaline state to ensure it is in its neutral form, facilitating its extraction into an organic solvent.[3]

Experimental Protocol
  • Sample Aliquoting: Pipette 1.0 mL of serum into a glass test tube.

  • Addition of Internal Standard: Add a suitable internal standard.

  • Alkalinization: Add 100 µL of 1 N NaOH to the serum to raise the pH.

  • Extraction Solvent: Add 5.0 mL of an appropriate organic solvent such as benzene[3] or toluene[4].

  • Extraction: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Back Extraction: Add 200 µL of 0.1 N H₂SO₄ to the organic extract and vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes.

  • Aqueous Layer for Analysis: Aspirate and discard the upper organic layer. Inject an aliquot of the lower acidic aqueous layer into the HPLC system.[3]

Quantitative Data
ParameterValueReference
Lower Limit of Sensitivity5 ng/mL[3]
Coefficient of Variation (CV)6%[3]
Recovery (for 3-hydroxyquinine)78-109%

Workflow Diagram

serum Serum Sample (1.0 mL) add_is Add Internal Standard serum->add_is add_naoh Add 1N NaOH (100 µL) add_is->add_naoh add_solvent Add Benzene/Toluene (5.0 mL) add_naoh->add_solvent vortex1 Vortex (30 s) add_solvent->vortex1 centrifuge1 Centrifuge (2000 x g, 10 min) vortex1->centrifuge1 transfer_org Transfer Organic Layer centrifuge1->transfer_org add_acid Add 0.1N H₂SO₄ (200 µL) transfer_org->add_acid vortex2 Vortex (30 s) add_acid->vortex2 centrifuge2 Centrifuge (2000 x g, 10 min) vortex2->centrifuge2 inject Inject Aqueous Layer for HPLC centrifuge2->inject

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a high degree of sample cleanup and concentration, leading to very clean extracts and improved sensitivity. A variety of sorbents can be used, with mixed-mode or polymeric reversed-phase cartridges being common choices for compounds like quinidine and its metabolites.[5]

Experimental Protocol
  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol (B129727) and then 1 mL of water through it.

  • Sample Loading: Dilute 1 mL of serum with 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Quantitative Data
ParameterValueReference
Extraction Recovery (for Quinidine)97.1-99.4%[5]

Note: This data is for the parent drug quinidine and should be validated for this compound.

Workflow Diagram

condition Condition SPE Cartridge load Load Diluted Serum condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Analytical Method: HPLC and LC-MS/MS

Following sample preparation, the extract is analyzed, typically by HPLC with fluorescence detection or by LC-MS/MS for higher sensitivity and specificity.

Typical HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% formic acid or 5mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection:

    • Fluorescence: Excitation at ~330 nm and emission at ~450 nm.

    • UV: Detection at ~235 nm.[8]

Typical LC-MS/MS Conditions
  • Ionization: Electrospray Ionization (ESI) in positive mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.

Conclusion

The choice of sample preparation method for this compound analysis in serum depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the sample matrix. Protein precipitation is the fastest method, suitable for high-throughput screening. Liquid-liquid extraction offers a good balance between cleanliness and ease of use. Solid-phase extraction provides the cleanest samples and the potential for analyte concentration, leading to the highest sensitivity. It is essential to validate the chosen method to ensure it meets the required performance characteristics for accuracy, precision, recovery, and matrix effects for the specific application.

References

Application Note: Chiral Separation of (3R)- and (3S)-Hydroxyquinidine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxyquinidine is the major active metabolite of quinidine, a class Ia antiarrhythmic agent. The compound possesses a chiral center at the 3-position, leading to the existence of (3R)- and (3S)-enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is crucial in drug metabolism, pharmacokinetics, and clinical studies. This application note details a protocol for the chiral separation of (3R)- and (3S)-Hydroxyquinidine using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

While specific, pre-validated methods for the chiral separation of (3R)- and (3S)-Hydroxyquinidine are not extensively documented in readily available literature, this protocol is based on established principles of chiral chromatography for related compounds, particularly cinchona alkaloids and their derivatives. Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in resolving a wide range of chiral compounds.

Principle of Separation

The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers, (3R)- and (3S)-Hydroxyquinidine, form transient diastereomeric complexes with the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times on the column, allowing for their separation.

**Experimental

Application Notes and Protocols for the Derivatization of (3R)-Hydroxyquinidine for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Hydroxyquinidine is a primary active metabolite of quinidine, a class Ia antiarrhythmic agent. The monitoring of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Gas chromatography (GC) offers high resolution and sensitivity for the analysis of small molecules. However, the polar nature of this compound, owing to its hydroxyl group, results in poor volatility and thermal stability, making it unsuitable for direct GC analysis.

Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives, thereby improving their chromatographic behavior and detection. This application note provides a detailed protocol for the derivatization of this compound, specifically through silylation, to enable its sensitive and robust analysis by gas chromatography-mass spectrometry (GC-MS). Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, derivatization, and GC-MS analysis of this compound.

Materials and Reagents
  • This compound standard

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Catalyst/Solvent: Anhydrous Pyridine (B92270)

  • Extraction Solvent: Ethyl acetate (B1210297) (GC grade)

  • Internal Standard (IS): (e.g., Cinchonine or a stable isotope-labeled analog)

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation (from Plasma/Serum)
  • To 1 mL of plasma or serum sample in a glass tube, add a known amount of the internal standard.

  • Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 9.0) and vortex briefly.

  • Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the analyte and internal standard.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • The dried residue is now ready for derivatization.

Derivatization Protocol: Silylation
  • To the dried extract from the sample preparation step, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes in a heating block or oven to ensure complete derivatization.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterCondition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, DB-5MS or equivalent)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Specific ions for the TMS-derivative of this compound and the internal standard should be determined by analyzing the derivatized standards in full scan mode.

Data Presentation

Table 1: Illustrative Quantitative Data for GC-MS Analysis of TMS-(3R)-Hydroxyquinidine

ParameterIllustrative Value
Chromatographic Performance
Retention Time (min)12.5 - 15.5
Method Validation Parameters
Linearity Range (ng/mL)10 - 1000
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/mL)5
Limit of Quantification (LOQ) (ng/mL)10
Precision (%RSD)
Intra-day< 10%
Inter-day< 15%
Accuracy (% Recovery)
Low QC (30 ng/mL)90 - 110%
Mid QC (300 ng/mL)90 - 110%
High QC (800 ng/mL)90 - 110%

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the derivatization and analysis of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Hydroxyquinidine This compound (with -OH group) TMS_Hydroxyquinidine TMS-(3R)-Hydroxyquinidine (Volatile Derivative) Hydroxyquinidine->TMS_Hydroxyquinidine Silylation (70°C, 45 min) BSTFA_TMCS BSTFA + 1% TMCS (Silylating Agent) BSTFA_TMCS->TMS_Hydroxyquinidine Byproducts Volatile Byproducts BSTFA_TMCS->Byproducts GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gc_ms GC-MS Analysis Start Biological Sample (Plasma/Serum) Extraction Liquid-Liquid Extraction Start->Extraction Add Internal Standard & Extraction Solvent Drying Evaporation to Dryness Extraction->Drying Reaction Silylation with BSTFA + 1% TMCS Drying->Reaction Reconstitute in Pyridine Heating Heating at 70°C Reaction->Heating Injection Injection into GC Heating->Injection Cool to Room Temp Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

(3R)-Hydroxyquinidine: Application Notes and Protocols for Use as a Reference Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Hydroxyquinidine is a stereoisomer of (3S)-hydroxyquinidine, the major active metabolite of the antiarrhythmic drug quinidine (B1679956). As a distinct chemical entity, the availability of high-purity this compound as a reference standard is crucial for the accurate bioanalysis of quinidine and its metabolites. This document provides detailed application notes and protocols for the use of this compound as a reference standard in bioanalytical method development and validation, particularly for chromatographic assays. Its use ensures the specificity, accuracy, and precision required for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Physicochemical and Biological Properties

A comprehensive understanding of the reference standard's properties is fundamental for its effective application in bioanalysis.

PropertyValueReference
Chemical Name (3α,9S)- 6-Methoxy-cinchonan-3,9-diol; 3-epi-Hydroxyquinidine; ICQ 7
CAS Number 60761-51-5
Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.42 g/mol
Appearance Solid
Solubility Soluble in DMF, DMSO, and Methanol (B129727)
Metabolic Pathway Isomer of (3S)-Hydroxyquinidine, a major metabolite of quinidine formed primarily by the cytochrome P450 enzyme CYP3A4.

Applications in Bioanalysis

As a certified reference standard, this compound serves several critical functions in a bioanalytical laboratory:

  • Peak Identification and Resolution: In chromatographic methods such as HPLC or UPLC, this compound is used to confirm the identity of the analyte peak and to ensure its resolution from its stereoisomer, (3S)-hydroxyquinidine, the parent drug quinidine, and other potential metabolites or interfering substances in biological matrices.

  • Method Validation: It is an essential component in the validation of bioanalytical methods according to regulatory guidelines (e.g., FDA, EMA). Specific validation parameters where this standard is employed include:

    • Specificity and Selectivity: To demonstrate that the method can unequivocally measure this compound in the presence of its isomers and other related compounds.

    • Accuracy and Precision: As a component of quality control (QC) samples to ensure the method provides accurate and reproducible results.

    • Stability: To assess the stability of the analyte in biological samples under various storage and handling conditions.

  • Pharmacokinetic and Metabolism Studies: In studies investigating the stereoselective metabolism and pharmacokinetics of quinidine, this compound can be used as a standard to quantify its formation and elimination.

Quinidine Metabolism Pathway

The metabolism of quinidine is primarily mediated by the cytochrome P450 system, with CYP3A4 being the principal enzyme responsible for the formation of 3-hydroxyquinidine. Understanding this pathway is crucial for designing bioanalytical methods that can distinguish between the parent drug and its various metabolites.

QuinidineMetabolism cluster_0 Hepatic Metabolism Quinidine Quinidine Metabolite_3OH (3S)-Hydroxyquinidine (Major Metabolite) Quinidine->Metabolite_3OH CYP3A4 Metabolite_Other Other Metabolites (e.g., Quinidine N-oxide) Quinidine->Metabolite_Other CYP3A4 & Other CYPs

Caption: Metabolic pathway of Quinidine to its major metabolite.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general method for the separation and quantification of quinidine and its hydroxylated metabolites using this compound as a reference standard. Method optimization and validation are required for specific applications and matrices.

Materials and Reagents
  • This compound reference standard

  • (3S)-Hydroxyquinidine reference standard

  • Quinidine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Blank biological matrix (e.g., human plasma, serum)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (this compound, (3S)-Hydroxyquinidine, and Quinidine) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol or mobile phase to create working standard solutions for calibration curves and quality control samples.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in (3R)-Hydroxyquinidine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving chromatographic issues. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting workflows to address peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of (3R)-Hydroxyquinidine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than its leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing. For many analytical methods, a tailing factor up to 1.5 may be acceptable, but values exceeding 2.0 are generally considered unacceptable for high-precision assays.

Q2: Why is peak tailing a significant problem in the analysis of this compound?

A2: this compound is a basic compound, making it susceptible to peak tailing. This issue negatively impacts chromatographic analysis in several critical ways:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, such as impurities or metabolites, making accurate quantification of individual analytes difficult.

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively affect detection limits.

  • Inaccurate Quantification: The distortion of the peak shape can lead to errors in peak integration, resulting in inaccurate and imprecise quantitative results.

  • Method Robustness: A method that produces tailing peaks is often less robust and more susceptible to variations in analytical conditions.

Q3: What are the primary causes of peak tailing for a basic compound like this compound?

A3: The primary causes of peak tailing for basic compounds like this compound are:

  • Secondary Silanol (B1196071) Interactions: The basic amine functional groups in this compound can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). This secondary interaction, in addition to the primary reversed-phase retention, causes some analyte molecules to be retained longer, resulting in a tailing peak.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mixture of ionized and unionized forms of the analyte may exist, leading to peak distortion, splitting, or tailing. For basic compounds, a mobile phase pH that is either significantly lower (to protonate silanols) or higher (to suppress analyte ionization) is often necessary.

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.

  • Column Degradation and Contamination: An old or contaminated column can exhibit poor peak shape. The accumulation of contaminants can create active sites that cause tailing. Voids at the column inlet can also lead to peak distortion.

  • Metal Chelation: Trace metal impurities (e.g., iron, aluminum) in the silica (B1680970) matrix of the column can chelate with the analyte, causing secondary retention and peak tailing.

Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues leading to peak tailing in the analysis of this compound.

Issue 1: Peak tailing observed for this compound.

The following workflow can help systematically identify and resolve the cause of peak tailing.

G start Peak Tailing Observed for This compound check_all_peaks Does tailing affect all peaks or only this compound? start->check_all_peaks all_peaks_tail All Peaks Tail check_all_peaks->all_peaks_tail All one_peak_tails This compound Peak Tails check_all_peaks->one_peak_tails One check_column_frit Check for blocked column frit and extra-column effects (tubing, connections) all_peaks_tail->check_column_frit check_mobile_phase Evaluate Mobile Phase pH and Composition one_peak_tails->check_mobile_phase backflush_column Backflush column. Replace frit if necessary. check_column_frit->backflush_column adjust_ph Adjust mobile phase pH (e.g., pH > pKa+2 or pH < 3) check_mobile_phase->adjust_ph add_modifier Consider adding a mobile phase modifier (e.g., Triethylamine) adjust_ph->add_modifier check_column_chem Evaluate Column Chemistry add_modifier->check_column_chem use_endcapped_column Use a modern, high-purity, end-capped column. check_column_chem->use_endcapped_column check_sample Check Sample Concentration and Solvent use_endcapped_column->check_sample dilute_sample Dilute sample or reduce injection volume. check_sample->dilute_sample

Caption: Troubleshooting workflow for peak tailing of this compound.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol is designed to mitigate peak tailing caused by secondary interactions with silanol groups or suboptimal analyte ionization.

  • Initial Analysis: Perform an injection using the current method and record the chromatogram, noting the peak asymmetry factor.

  • pKa Consideration: Determine the pKa of this compound. The mobile phase pH should ideally be at least 2 pH units away from the pKa.

  • pH Adjustment (Option A - Low pH): Prepare a new mobile phase with a pH of 2.5-3.0 using a suitable buffer (e.g., phosphate (B84403) or formate). At this low pH, most silanol groups will be protonated, reducing their ability to interact with the basic analyte.

  • pH Adjustment (Option B - High pH): Prepare a new mobile phase with a pH adjusted to be at least 2 units above the pKa of this compound. This will suppress the ionization of the basic analyte, leading to improved peak shape. Ensure your column is stable at the chosen high pH.

  • Column Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

  • Re-analysis: Inject the same sample and compare the peak shape to the initial analysis. A significant improvement in symmetry suggests that mobile phase pH was a key factor.

Protocol 2: Introduction of a Mobile Phase Additive (Silanol Suppressor)

This protocol aims to reduce peak tailing by adding a competing base to the mobile phase.

  • Initial Analysis: Perform an injection using the current method and record the chromatogram.

  • Prepare Modified Mobile Phase: Add a small concentration of a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase. TEA will interact with the active silanol sites on the stationary phase, reducing their availability to interact with this compound.

  • Column Equilibration: Equilibrate the column with the TEA-containing mobile phase for an extended period (at least 20-30 column volumes) to ensure the stationary phase is fully saturated with the additive.

  • Re-analysis: Inject the sample and evaluate the peak shape.

Note: While effective, the long-term use of amine additives can sometimes lead to shorter column lifetimes.

Data Presentation

The following tables summarize the expected effects of troubleshooting actions on the peak shape of this compound.

Table 1: Effect of Mobile Phase pH on Tailing Factor (Tf)

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
Near pKa of Analyte> 1.5Co-existence of ionized and non-ionized forms leads to peak distortion.
pH 2.5 - 3.01.0 - 1.3Protonation of silanol groups minimizes secondary interactions with the basic analyte.
pH > pKa + 21.0 - 1.4Suppresses the ionization of the basic analyte, leading to more uniform interaction with the stationary phase.

Table 2: Effect of Mobile Phase Additives on Tailing Factor (Tf)

Additive (Concentration)Expected Tailing Factor (Tf)Mechanism of Action
None> 1.5Unblocked silanol groups interact with the basic analyte.
0.1% Triethylamine (TEA)1.0 - 1.3TEA acts as a silanol suppressor, blocking active sites on the stationary phase and reducing secondary interactions.

Table 3: Impact of Column Type on Peak Shape for Basic Analytes

Column TypeExpected Peak Shape for this compoundKey Feature
Traditional, non-end-capped C18Prone to tailingHigh number of accessible, acidic silanol groups.
Modern, fully end-capped C18Improved symmetryMost silanol groups are chemically bonded, reducing their availability for interaction.
Polar-embedded phaseGood symmetryThe polar group shields the analyte from residual silanols.
Charged Surface Hybrid (CSH)Excellent symmetryThe surface has a low-level positive charge that repels basic analytes from interacting with silanols.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions leading to peak tailing for basic compounds like this compound.

Technical Support Center: Chromatographic Analysis of Quinidine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of quinidine (B1679956) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chromatographic separation of quinidine and its metabolites?

A1: The primary challenges include:

  • Poor resolution between quinidine and its main metabolite, 3-hydroxyquinidine (B22111), as well as its diastereomer, quinine (B1679958) (if present as an impurity).

  • Peak tailing for the basic quinidine molecule due to interactions with residual silanols on silica-based columns.

  • Low sensitivity , especially for minor metabolites in biological matrices.

  • Matrix effects from complex sample types like plasma or urine, which can interfere with ionization in LC-MS/MS analysis.

Q2: What type of HPLC column is best suited for separating quinidine and its metabolites?

A2: Reversed-phase columns are most commonly used. C18 columns are a popular choice and have been successfully employed for the separation of quinidine and its metabolites. However, for challenging separations, especially involving the diastereomer quinine, other stationary phases like phenyl or naphthylpropyl columns may offer better selectivity. In some cases, normal-phase chromatography on a silica (B1680970) column has also been effective.

Q3: How does mobile phase pH affect the resolution of quinidine?

A3: Mobile phase pH is a critical parameter. Quinidine is a basic compound, and its retention and peak shape are highly dependent on the pH of the mobile phase.

  • At low pH (e.g., 2-4), quinidine will be protonated, which can lead to good solubility in the mobile phase but may also cause strong interactions with residual silanols on the stationary phase, resulting in peak tailing.

  • At higher pH (e.g., above its pKa), quinidine will be in its neutral form, leading to increased retention on a reversed-phase column and potentially better peak shape. However, silica-based columns have limited stability at high pH.

A common approach is to use a low pH mobile phase and incorporate an additive like triethylamine (B128534) (TEA) to mask the silanol (B1196071) groups and improve peak shape.

Q4: What detectors are suitable for the analysis of quinidine and its metabolites?

A4:

  • Fluorescence detection is highly sensitive and selective for quinidine and its metabolites, as they are naturally fluorescent compounds.

  • UV detection is also an option, with a typical wavelength around 235 nm.

  • Mass spectrometry (MS) , particularly tandem mass spectrometry (LC-MS/MS), offers the highest selectivity and sensitivity and is ideal for complex biological samples and for distinguishing between compounds with similar chromatographic behavior.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Resolution

Symptoms:

  • Overlapping peaks for quinidine and 3-hydroxyquinidine.

  • Inability to separate quinidine from its diastereomer, quinine.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Adjust the organic modifier (acetonitrile or methanol) percentage. A lower organic content will increase retention and may improve resolution.
Optimize the mobile phase pH. Small adjustments can significantly alter selectivity.
For challenging separations of diastereomers, consider a mobile phase containing triethylamine and acetic acid adjusted to a low pH.
Suboptimal Column Chemistry If using a C18 column, consider switching to a phenyl or naphthylpropyl column for different selectivity based on π-π interactions.
Inadequate Column Efficiency Ensure your column is not old or contaminated. Perform a cleaning procedure or replace the column if necessary.
Lower the flow rate to increase the number of theoretical plates and improve resolution.
Elevated Column Temperature Lowering the column temperature can increase retention and improve separation, although it will also increase analysis time.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetric peaks with a pronounced "tail."

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%) to mask the active silanol sites.
Use a base-deactivated or end-capped column specifically designed for the analysis of basic compounds.
Column Overload Dilute the sample and inject a smaller volume. If the peak shape improves, column overload was the likely cause.
Metal Contamination If analyzing metal-sensitive compounds, consider using a metal-free or coated stainless steel column to prevent unwanted interactions.
Issue 3: Low Sensitivity

Symptoms:

  • Difficulty in detecting low concentrations of metabolites.

  • Poor signal-to-noise ratio.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Detector Settings For fluorescence detection, optimize the excitation and emission wavelengths.
For LC-MS/MS, optimize ion source parameters and transition settings for each analyte.
Poor Peak Shape Broad peaks are harder to detect than sharp peaks. Address any peak tailing or broadening issues first.
Sample Preparation Issues Implement a sample pre-concentration step, such as solid-phase extraction (SPE), to enrich the analytes of interest.

Experimental Protocols

Below are examples of detailed methodologies for the analysis of quinidine and its metabolites.

Method 1: HPLC with Fluorescence Detection

ParameterCondition
Column Silica column
Mobile Phase Methanol: 1 N Ammonium Nitrate: 2 N Ammonium Hydroxide (28:1:1 v/v)
Detection Fluorescence Spectrophotometer
Application Separation of quinidine (Q), 3-hydroxyquinidine (3OHQ), 2'oxoquinidinone (QD), and dihydroquinidine (B8771983) (DHQ) in plasma.

Method 2: RP-HPLC with Fluorescence Detection

ParameterCondition
Column Reversed-phase C18
Mobile Phase 6.5% Acetonitrile and 93.5% Water containing 0.05 M NH4COOH buffered to pH 2.0 with H3PO4
Flow Rate 4 mL/min
Detection Spectrofluorometer (Excitation: 340 nm, Emission: 425 nm)
Application Measurement of quinidine and quinine in plasma.

Method 3: LC-MS/MS for High-Throughput Analysis

ParameterCondition
Column C18 column
Mobile Phase Gradient elution with 0.2% formic acid in water and acetonitrile.
Detection Ion trap mass spectrometer with electrospray positive ionization (ESI+), monitoring in MRM mode.
Sample Preparation Protein precipitation with methanol.
Application Rapid quantification of quinidine in human plasma for therapeutic drug monitoring.

Visualized Workflows and Logic

A logical approach to troubleshooting chromatographic issues is crucial for efficient method development.

TroubleshootingWorkflow General Troubleshooting Workflow for Quinidine Analysis start Problem Identified (e.g., Poor Resolution, Tailing) check_system Check System Suitability (Pressure, Leaks, Baseline Noise) start->check_system system_ok System OK? check_system->system_ok fix_system Address System Issues (e.g., Change Seals, Purge Pump) system_ok->fix_system No check_method Review Method Parameters system_ok->check_method Yes fix_system->check_system method_issue Potential Method Issue? check_method->method_issue adjust_mobile_phase Adjust Mobile Phase (pH, Organic %, Additives) method_issue->adjust_mobile_phase Yes change_column Consider Different Column (e.g., Phenyl, Base-Deactivated) method_issue->change_column If mobile phase adjustment fails optimize_temp_flow Optimize Temperature & Flow Rate adjust_mobile_phase->optimize_temp_flow evaluate_results Evaluate Chromatogram adjust_mobile_phase->evaluate_results change_column->evaluate_results optimize_temp_flow->evaluate_results evaluate_results->check_method No, Re-evaluate problem_solved Problem Resolved evaluate_results->problem_solved Yes

Technical Support Center: Optimizing Extraction Recovery of (3R)-Hydroxyquinidine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (3R)-Hydroxyquinidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction of this compound from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most common methods for extracting this compound and its related compounds from biological matrices are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method depends on the sample matrix, required sample cleanliness, desired recovery, and the analytical technique to be used (e.g., HPLC-UV, LC-MS/MS).

Q2: Is there a significant difference in extraction recovery between this compound and (3S)-Hydroxyquinidine?

A2: this compound and (3S)-Hydroxyquinidine are stereoisomers (diastereomers). While their chromatographic separation requires a chiral stationary phase, their bulk physical properties governing extraction (such as pKa and solubility in common solvents) are very similar. Therefore, extraction protocols developed for (3S)-Hydroxyquinidine are generally applicable to this compound with minimal to no modification. However, subtle differences in interactions with proteins or other matrix components could lead to minor variations in recovery, which should be empirically determined during method validation.

Q3: How does the pH of the sample affect the extraction recovery of this compound?

A3: this compound is a basic compound. Adjusting the pH of the biological matrix is crucial for efficient extraction. For LLE, the sample should be alkalinized (typically to a pH > 9) to neutralize the charge on the molecule, which increases its partitioning into an organic solvent. For cation exchange SPE, the sample should be acidified to ensure the compound is positively charged and can bind to the sorbent.

Q4: What are the key factors to consider for analyte stability during extraction?

A4: The stability of this compound in biological matrices can be influenced by temperature, pH, and enzymatic degradation. It is recommended to process samples as quickly as possible and to store them at low temperatures (e.g., -80°C) for long-term storage. During the extraction process, exposure to extreme pH or high temperatures for prolonged periods should be avoided. Stability should be assessed under the specific conditions of your extraction protocol.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Incorrect pH of the aqueous phase.This compound is a basic compound. Ensure the pH of the biological matrix is adjusted to >9 to neutralize the molecule and promote its transfer into the organic phase.
Inappropriate organic solvent.The polarity of the extraction solvent is critical. Consider using a mixture of solvents to optimize polarity. For similar compounds, toluene-butanol mixtures have been used effectively. Test a range of solvents from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate, dichloromethane).
Insufficient mixing/vortexing.Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Increase vortexing time.
Emulsion formation.

Technical Support Center: Managing Matrix Effects in (3R)-Hydroxyquinidine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the bioanalysis of (3R)-Hydroxyquinidine. The following information is curated to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1][2] In the context of this compound bioanalysis using techniques like LC-MS/MS, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] This can lead to inaccurate quantification, poor reproducibility, and compromised sensitivity of the analytical method.[3][4] The main substances in biological matrices that can cause these effects include salts, lipids, proteins, and metabolites.[5]

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?

A: The primary causes of matrix effects in LC-MS/MS analysis include:

  • Co-eluting endogenous compounds: Components from the biological matrix (e.g., phospholipids, salts, urea) that elute from the chromatography column at the same time as this compound can interfere with its ionization.[3][5]

  • Sample preparation method: Inadequate sample cleanup can lead to the presence of interfering substances in the final extract.[3][6] For example, protein precipitation is a quick but less clean method compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]

  • Ionization technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][5]

  • Chromatographic conditions: Poor chromatographic resolution can result in the co-elution of matrix components with the analyte of interest.[3][6]

Q3: How can I evaluate the presence and extent of matrix effects in my this compound assay?

A: The most common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The FDA recommends that these effects be evaluated as part of quantitative LC/MS/MS method development and validation.[3]

Another qualitative method is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[1] Injection of a blank extracted matrix will show a dip or a rise in the baseline signal at the retention time of interfering components, indicating regions of ion suppression or enhancement.[1]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A: An appropriate internal standard is crucial for compensating for matrix effects.[6] An ideal IS for this compound would be a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus the ratio of the analyte to the IS response remains consistent, leading to more accurate and precise quantification.[6] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it adequately tracks the analyte's behavior.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound bioanalysis.

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
Potential Cause Troubleshooting Step
Significant matrix effectsEvaluate the matrix effect using the post-extraction spike method across different lots of biological matrix.[9]
Inadequate sample cleanupImprove the sample preparation method. Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][7]
Inappropriate internal standardIf not already using one, incorporate a stable isotope-labeled internal standard for this compound.[6]
Chromatographic co-elutionOptimize the chromatographic method to better separate this compound from interfering matrix components. This can be achieved by modifying the mobile phase, gradient, or using a different column chemistry.[6][10]
Issue 2: Low signal intensity or complete signal loss (ion suppression).
Potential Cause Troubleshooting Step
High concentration of phospholipidsPhospholipids are a major cause of ion suppression in plasma and serum samples.[5] Employ a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid or specific SPE cartridges.
High salt concentration in the sampleHigh salt concentrations can suppress the ESI signal. Dilute the sample with the mobile phase or use a desalting step during sample preparation.[10]
Suboptimal ionization source parametersOptimize ion source parameters such as temperature, gas flows, and voltages to improve ionization efficiency and potentially reduce the impact of interfering compounds.
Inefficient sample extractionEvaluate and optimize the extraction recovery of this compound. Poor recovery can lead to low signal intensity, which can be mistaken for or exacerbated by ion suppression.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma/serum sample, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma/serum sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH. This compound is a basic compound, and adjusting the pH will ensure it is in its neutral form for efficient extraction into an organic solvent.

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[7]

  • Vortex the mixture for 5-10 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for a basic compound like this compound) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of a weak acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences, followed by 1 mL of a stronger organic solvent (e.g., methanol) to remove less polar interferences like phospholipids.

  • Elution: Elute the this compound and internal standard with 1 mL of a strong elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, etc.) IS_Addition Add Internal Standard Sample->IS_Addition PPT Protein Precipitation IS_Addition->PPT Choose one LLE Liquid-Liquid Extraction IS_Addition->LLE Choose one SPE Solid-Phase Extraction IS_Addition->SPE Choose one Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for bioanalysis.

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: (3R)-Hydroxyquinidine Stability in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to ensuring the integrity of (3R)-Hydroxyquinidine during your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this critical quinidine (B1679956) metabolite during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the major and pharmacologically active metabolite of quinidine, an antiarrhythmic drug.[1][2][3] Its accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Degradation during sample preparation can lead to underestimation of its concentration, impacting data reliability and interpretation.

Q2: What are the main factors that can cause the degradation of this compound during sample preparation?

The stability of this compound, like other cinchona alkaloids, is primarily affected by the following factors:

  • pH: Both acidic and alkaline conditions can potentially lead to degradation, although alkaline conditions are often used for extraction. The pH of the sample and any buffers or solvents used is a critical parameter to control.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[4]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of cinchona alkaloids.[4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Enzymatic Activity: In biological samples, residual enzyme activity can potentially metabolize or degrade the analyte if not properly inactivated.

Q3: Are there any known stable conditions for storing samples containing this compound?

Yes, some studies have established short-term and long-term storage conditions. For instance, blood samples containing quinine (B1679958) and 3-hydroxyquinine (B22115) dried on filter paper have been shown to be stable for up to two months when stored at room temperature or 37°C.[5][6] For urine specimens, a combination of sodium azide (B81097) (NaN3) and filtration sterilization has been suggested for long-term storage; however, caution is advised as azides can accelerate the hydrolysis of ester-containing compounds.[7] General recommendations for storing pharmaceutical compounds in environmental water samples suggest storage in the dark at ≤4°C for up to a month and at -18°C for up to six months.[8]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound degradation during sample preparation.

Issue 1: Low or Inconsistent Analyte Recovery

If you are experiencing lower than expected or variable concentrations of this compound, consider the following potential causes and solutions.

Potential CauseRecommended Action
pH-related Degradation Ensure the pH of your sample and all solutions is controlled and optimized. Since extractions are often performed under alkaline conditions, investigate the stability of this compound at the specific pH you are using. Consider performing a pH stability study across a range of values to determine the optimal pH for your sample matrix and extraction procedure.
Thermal Degradation Minimize exposure of the sample to high temperatures throughout the preparation process. Keep samples on ice or in a cooling rack whenever possible. If an evaporation step is necessary, use a gentle stream of nitrogen at a controlled, low temperature.
Photodegradation Protect your samples from light at all stages of preparation and analysis. Use amber vials or wrap containers in aluminum foil. Work in a dimly lit area or under yellow light if the compound is particularly light-sensitive.
Oxidation De-gas solvents and consider adding antioxidants (e.g., ascorbic acid, BHT) to your sample or extraction solvent, especially if the sample matrix is known to contain oxidizing agents. Ensure compatibility of the antioxidant with your analytical method.
Incomplete Extraction Optimize your extraction procedure. This includes the choice of solvent, extraction time, and mixing method. For liquid-liquid extraction, ensure proper phase separation and consider back-extraction to improve recovery. For solid-phase extraction, ensure the sorbent is appropriate for the analyte and that the elution solvent is strong enough to recover the compound completely.
Issue 2: Appearance of Unknown Peaks in Chromatograms

The presence of unexpected peaks in your chromatograms may indicate the formation of degradation products.

Potential CauseRecommended Action
Forced Degradation Products To identify potential degradation products, consider performing forced degradation studies. This involves subjecting a pure standard of this compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradants. Analyze these stressed samples using a high-resolution mass spectrometer (e.g., LC-TOF-MS or LC-QTOF-MS) to identify the mass of the degradation products and propose their structures. This information can then be used to monitor for these specific degradants in your experimental samples.
Matrix Effects The sample matrix itself can sometimes interfere with the analysis, leading to the appearance of extraneous peaks. To investigate this, analyze a blank matrix sample (a sample without the analyte) that has been subjected to the same preparation procedure. This will help you distinguish between matrix components and actual degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC or UPLC system with UV/PDA and/or mass spectrometric detection

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in the solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in the solvent and add 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Dissolve this compound in the solvent and add 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Dissolve this compound in a suitable solvent and incubate at an elevated temperature (e.g., 70°C) in the dark.

  • Photodegradation: Dissolve this compound in a suitable solvent and expose it to a light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating chromatographic method (e.g., HPLC-UV/PDA, LC-MS).

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

  • Use mass spectrometry to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures based on fragmentation patterns.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G cluster_0 Problem Identification cluster_1 Investigation of Potential Causes cluster_2 Corrective Actions cluster_3 Resolution start Low or Inconsistent Analyte Recovery cause1 pH Effects start->cause1 cause2 Temperature Effects start->cause2 cause3 Light Exposure start->cause3 cause4 Oxidation start->cause4 cause5 Incomplete Extraction start->cause5 start2 Appearance of Unknown Peaks cause6 Degradation Products start2->cause6 cause7 Matrix Interference start2->cause7 action1 Optimize & Control pH cause1->action1 action2 Maintain Low Temperature cause2->action2 action3 Protect from Light cause3->action3 action4 Use Antioxidants / De-gas Solvents cause4->action4 action5 Optimize Extraction Method cause5->action5 action6 Perform Forced Degradation Study cause6->action6 action7 Analyze Blank Matrix cause7->action7 end Consistent and Accurate Quantification action1->end action2->end action3->end action4->end action5->end action6->end action7->end

Caption: Troubleshooting workflow for this compound degradation.

Signaling Pathway of Quinidine Metabolism

G cluster_0 Drug Administration cluster_1 Hepatic Metabolism cluster_2 Metabolite Formation quinidine Quinidine cyp3a4 CYP3A4 Enzyme quinidine->cyp3a4 Hydroxylation hydroxyquinidine This compound cyp3a4->hydroxyquinidine other_metabolites Other Metabolites cyp3a4->other_metabolites

Caption: Metabolic pathway of Quinidine to this compound.

References

Common interferences in the analytical determination of (3R)-Hydroxyquinidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of (3R)-Hydroxyquinidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analytical determination of this compound?

A1: The most common interferences in the LC-MS/MS analysis of this compound can be categorized as follows:

  • Isomeric Interference: The primary source of interference is its diastereomer, (3S)-3-hydroxyquinidine, which has the same mass and similar physicochemical properties, making chromatographic separation crucial.

  • Metabolic Interference: Other metabolites of the parent drug, quinidine, such as 2'-quinidinone and quinidine-N-oxide, may have similar retention times or produce isobaric fragments. Additionally, unstable phase II metabolites (e.g., glucuronides) can revert to the parent analyte in the ion source, leading to overestimation.

  • Matrix Effects: Endogenous components from biological samples, particularly phospholipids (B1166683) in plasma and serum, are a major cause of ion suppression or enhancement, which can significantly impact the accuracy and precision of quantification.

  • Co-administered Drugs: Concomitantly administered drugs and their metabolites that co-elute with this compound can interfere with its ionization, leading to inaccurate results.

  • Reagent and System Contamination: Contaminants from dosing vehicles (e.g., polyethylene (B3416737) glycol), blood collection tubes, or the LC-MS system itself can cause ion suppression and high background noise.

Q2: How can I differentiate between this compound and its (3S) diastereomer?

A2: Due to their identical mass, differentiation between this compound and (3S)-3-hydroxyquinidine relies on effective chromatographic separation. Chiral chromatography is the most definitive method. However, careful optimization of reverse-phase chromatography conditions (e.g., column chemistry, mobile phase composition, and gradient) can often achieve baseline separation of these diastereomers. Method development should include individual injections of both isomers to confirm their respective retention times.

Q3: What are the signs of matrix effects in my analysis?

A3: Matrix effects can manifest in several ways:

  • Poor reproducibility of results between different lots of biological matrix.

  • A significant difference in the analyte's response between a neat solution and a matrix-spiked sample.

  • Drifting retention times or peak shapes.

  • Unstable or low signal intensity, particularly for low-concentration samples.

  • Ion suppression or enhancement, which can be diagnosed by post-column infusion experiments.

Q4: Which sample preparation technique is best for minimizing interferences?

A4: The choice of sample preparation technique depends on the specific matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method but is often insufficient for removing phospholipids and other endogenous interferences.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT but requires careful optimization of the extraction solvent to ensure good recovery of this compound while minimizing the co-extraction of interfering substances.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a wide range of interferences, including phospholipids. Specific SPE cartridges designed for phospholipid removal (e.g., HybridSPE®, Ostro®) can significantly improve data quality.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) or replace the column if flushing is ineffective.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase to minimize secondary interactions.

Validation & Comparative

A Comparative Guide to the Quantification of (3R)-Hydroxyquinidine: Chiral HPLC vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. (3R)-Hydroxyquinidine, a major metabolite of the antiarrhythmic drug quinidine (B1679956), presents a particular analytical challenge due to the presence of its stereoisomer, (3S)-Hydroxyquinidine. This guide provides a comparative overview of two powerful analytical techniques for the specific quantification of this compound: a representative enantioselective High-Performance Liquid Chromatography (HPLC) method and an alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Method 1: Representative Chiral HPLC Method for this compound

Experimental Protocol

Sample Preparation: A liquid-liquid extraction (LLE) is a common and effective method for extracting hydroxyquinidine from biological matrices such as plasma or serum.

  • To 1 mL of plasma, add a suitable internal standard (e.g., a structurally similar but chromatographically resolved compound).

  • Alkalinize the sample with 100 µL of 1M Sodium Hydroxide.

  • Add 5 mL of an organic solvent mixture (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.

Chromatographic Conditions: The key to enantiomeric separation lies in the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad enantioselectivity.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based chiral column.

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (DEA) in a ratio of 80:20:0.1 (v/v/v). The addition of a small amount of an amine modifier like DEA is often crucial for improving peak shape and resolution of basic compounds on polysaccharide-based CSPs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 235 nm, a wavelength where quinidine and its metabolites exhibit significant absorbance.

  • Column Temperature: 25°C.

Method 2: Alternative UPLC-MS/MS Method

For high-throughput and highly sensitive analysis, UPLC-MS/MS offers a powerful alternative. While this method may not inherently separate the (3R) and (3S) enantiomers without a chiral column, its high selectivity and sensitivity make it suitable for quantifying total 3-hydroxyquinidine. For enantiomer-specific quantification, a chiral UPLC column would be required. The following is based on a validated method for quinine (B1679958) and its major metabolite, (3S)-3-hydroxyquinine, which can be adapted.[1][2][3]

Experimental Protocol

Sample Preparation: A simple "dilute-and-shoot" approach can be employed for urine samples, showcasing the speed of this method.[1][2] For plasma, a protein precipitation step would be necessary.

  • Dilute the sample (e.g., urine) 1:10 with the initial mobile phase.

  • Vortex and centrifuge to pellet any particulates.

  • Inject the supernatant directly into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).[1][2]

  • Mobile Phase: A gradient elution using:

    • A: 10 mM Ammonium Bicarbonate in water, pH 10.[1][2]

    • B: Methanol.[1][2]

  • Flow Rate: 0.6 mL/min.[1][2]

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Specific precursor to product ion transitions would be optimized for this compound and the internal standard. For the related (3S)-hydroxyquinine, a transition of m/z 341.2 -> 159.1 has been used.

Quantitative Performance Comparison

The following table summarizes the expected and reported quantitative performance data for both methods. The data for the Chiral HPLC method is representative of what would be expected from a validated method for this type of analysis.

ParameterRepresentative Chiral HPLC MethodUPLC-MS/MS Method[1][2]
Linearity Range 10 - 1000 ng/mL1.00 - 20.00 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) ~5 ng/mLNot explicitly reported, but LLOQ is 1.00 ng/mL
Limit of Quantification (LOQ) 10 ng/mL1.00 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 15%< 10%

Method Comparison Summary

FeatureRepresentative Chiral HPLC MethodUPLC-MS/MS Method
Principle Enantioselective separation on a chiral stationary phase followed by UV detection.Rapid chromatographic separation followed by highly selective and sensitive mass spectrometric detection.
Instrumentation HPLC system with a UV detector.UPLC system coupled to a triple quadrupole mass spectrometer.
Specificity High for enantiomers.High for molecular mass and fragmentation pattern. Enantiomer specificity requires a chiral column.
Sensitivity Moderate (ng/mL range).Very High (pg/mL to low ng/mL range).
Sample Throughput Lower, due to longer run times for chiral separation.Higher, with very short run times.
Method Development Can be complex, requiring screening of chiral columns and mobile phases.Requires optimization of MS parameters and chromatographic gradient.
Cost Lower initial instrument cost.Higher initial instrument cost.

Validation Workflow for Chiral HPLC Method

The validation of a chiral HPLC method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for method validation according to the International Council for Harmonisation (ICH) guidelines.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis A Column & Mobile Phase Screening B Optimization of Chromatographic Conditions A->B C Specificity & Selectivity B->C D Linearity & Range C->D E Accuracy & Precision D->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) E->F G Robustness F->G H Stability G->H J System Suitability Testing H->J I Sample Analysis J->I

Caption: Workflow for the validation of a chiral HPLC method.

References

A Comparative Analysis of the Bioactivity of (3R)-Hydroxyquinidine and Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of (3R)-Hydroxyquinidine, a primary metabolite of quinidine (B1679956), and its parent drug, quinidine. The information presented is supported by experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.

Introduction

Quinidine, a classic Class Ia antiarrhythmic agent, has been utilized for decades in the management of various cardiac arrhythmias. Its therapeutic action is primarily attributed to the blockade of voltage-gated sodium channels, with additional effects on potassium channels, which collectively alter the cardiac action potential. Quinidine is extensively metabolized in the liver, with this compound being one of its major active metabolites.[1] Understanding the bioactivity of this metabolite is crucial for a comprehensive grasp of quinidine's overall pharmacological and toxicological profile. This guide presents a side-by-side comparison of the in vitro bioactivities of this compound and quinidine, focusing on their effects on key cardiac ion channels.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and quinidine.

Table 1: Sodium Channel Blockade
ParameterThis compoundQuinidineExperimental System
Vmax Depression 26.7 ± 2.6% (at 50 µM)45.9 ± 1.6% (at 50 µM)Guinea Pig Ventricular Cells[2]
IC50 (Peak Nav1.5 Current) Not Reported28.9 ± 2.2 µMHEK293 Cells
Table 2: Potassium Channel (hERG) Blockade
ParameterThis compoundQuinidineExperimental System
IC50 (hERG Current) Not Reported0.41 ± 0.04 µMHEK293 Cells
Table 3: Effects on Cardiac Action Potential
ParameterThis compoundQuinidineExperimental System
Action Potential Duration at 90% Repolarization (APD90) Concentration-dependent prolongationProlongationCanine Purkinje Fibers[3]

Note: A specific IC50 value for hERG blockade by this compound was not available in the reviewed literature. However, the observed prolongation of the action potential duration suggests an inhibitory effect on potassium channels.

Signaling Pathways and Mechanisms of Action

Quinidine and this compound exert their antiarrhythmic effects by modulating the flow of ions across the cardiac myocyte membrane, thereby altering the characteristics of the cardiac action potential.

cluster_membrane Cardiac Myocyte Membrane cluster_action_potential Cardiac Action Potential Na_channel Nav1.5 (Sodium Channel) Phase0 Phase 0 (Depolarization) Na_channel->Phase0 Initiates K_channel hERG (Potassium Channel) Phase3 Phase 3 (Repolarization) K_channel->Phase3 Mediates Quinidine Quinidine Quinidine->Na_channel Blocks (More Potent) Quinidine->K_channel Blocks OH_Quinidine This compound OH_Quinidine->Na_channel Blocks (Less Potent) OH_Quinidine->K_channel Blocks (Inferred) cluster_prep Preparation cluster_recording Recording cluster_treatment Treatment cluster_analysis Analysis A Isolate Guinea Pig Ventricular Myocytes B Superfuse with Tyrode's Solution A->B C Impale cell with Microelectrode B->C D Record Baseline Action Potential (Vmax) C->D E Superfuse with Test Compound D->E F Record Post-treatment Action Potential (Vmax) E->F G Calculate % Vmax Depression F->G cluster_setup Setup cluster_protocol Protocol cluster_exposure Drug Exposure cluster_result Result A HEK293 cells expressing hERG B Whole-cell patch-clamp configuration A->B C Apply voltage-clamp protocol B->C D Record baseline hERG tail current C->D E Perfuse with increasing concentrations of test compound D->E F Record hERG current at each concentration E->F G Calculate % inhibition and determine IC50 F->G

References

A Tale of Two Stereoisomers: Unraveling the Electrophysiological Effects of (3R)- and (3S)-Hydroxyquinidine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cardiac electrophysiology, the study of drug metabolites is crucial for a comprehensive understanding of a parent compound's therapeutic and adverse effects. Quinidine (B1679956), a class Ia antiarrhythmic agent, undergoes extensive metabolism, with (3S)-Hydroxyquinidine being its major and pharmacologically active metabolite. However, the electrophysiological profile of its stereoisomer, (3R)-Hydroxyquinidine, remains largely uncharted territory in scientific literature. This guide provides a comparative overview of the known electrophysiological effects of (3S)-Hydroxyquinidine and highlights the current knowledge gap regarding its (3R) counterpart.

(3S)-Hydroxyquinidine: A Profile of the Major Metabolite

(3S)-Hydroxyquinidine has been the subject of several investigations, revealing its significant contributions to the overall antiarrhythmic and proarrhythmic profile of quinidine. Its effects are characterized by a depression of the cardiac action potential's upstroke velocity and a prolongation of its duration.

Quantitative Electrophysiological Data for (3S)-Hydroxyquinidine
ParameterSpecies/TissueConcentrationEffectReference
Vmax (Maximum Upstroke Velocity) Guinea Pig Ventricular Myocytes50 µM↓ 26.7 ± 2.6%[1]
Canine Purkinje Fibers10 µMSignificant ↓ at BCL = 300 ms[2]
APD90 (Action Potential Duration at 90% Repolarization) Guinea Pig Ventricular MyocytesConcentration-dependent[1]
Canine Purkinje Fibers10 µMSignificant ↑ at BCL = 4000 ms[2]
ERP (Effective Refractory Period) Guinea Pig Ventricular MyocytesConcentration-dependent[1]
Human Subjects-Independent contributor to ↑ in VERP[3]

BCL: Basic Cycle Length; VERP: Ventricular Effective Refractory Period.

The Enigma of this compound

A thorough review of published scientific literature reveals a significant lack of data on the electrophysiological effects of this compound. While stereoisomerism is a critical factor in pharmacology, often leading to distinct pharmacodynamic and pharmacokinetic profiles, the specific impact of the 3R configuration of hydroxyquinidine on cardiac ion channels and action potentials has not been reported. This represents a notable gap in our understanding of quinidine's metabolic profile and its full spectrum of cardiac effects.

Experimental Methodologies

The data presented for (3S)-Hydroxyquinidine were primarily obtained through standard electrophysiological techniques.

Microelectrode Studies in Cardiac Tissues
  • Objective: To characterize the effects of (3S)-Hydroxyquinidine on the action potential parameters of cardiac cells.

  • Tissue Preparation: Ventricular myocytes were enzymatically isolated from guinea pig hearts, and Purkinje fibers were dissected from canine hearts.

  • Recording Technique: Intracellular action potentials were recorded using glass microelectrodes filled with 3 M KCl. The maximum upstroke velocity (Vmax) and action potential duration at 90% repolarization (APD90) were measured.

  • Drug Application: Tissues were superfused with Tyrode's solution containing known concentrations of the test compound.

  • Stimulation Protocol: Tissues were stimulated at various basic cycle lengths (BCLs) to assess frequency-dependent effects.

Signaling Pathways and Experimental Workflow

The antiarrhythmic effects of quinidine and its metabolites are primarily mediated by their interaction with cardiac ion channels. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for assessing these effects.

General Signaling Pathway of Quinidine and Metabolites cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Na+ Channel (Nav1.5) AP_Phase0 ↓ Vmax (Phase 0) Na_channel->AP_Phase0 ↓ Na+ Influx K_channel_Kr Rapid Delayed Rectifier K+ Channel (hERG/IKr) AP_Phase3 ↑ APD (Phase 3 Repolarization) K_channel_Kr->AP_Phase3 ↓ K+ Efflux K_channel_Ks Slow Delayed Rectifier K+ Channel (IKs) K_channel_Ks->AP_Phase3 ↓ K+ Efflux Drug (3R/3S)-Hydroxyquinidine Drug->Na_channel Block Drug->K_channel_Kr Block Drug->K_channel_Ks Block

Caption: General mechanism of action of quinidine and its metabolites on cardiac ion channels.

Experimental Workflow for Electrophysiological Assessment start Start tissue_prep Cardiac Tissue/Cell Isolation start->tissue_prep baseline Baseline Electrophysiological Recording (Microelectrode) tissue_prep->baseline drug_app Superfusion with (3R/3S)-Hydroxyquinidine baseline->drug_app post_drug_rec Post-Drug Electrophysiological Recording drug_app->post_drug_rec data_analysis Data Analysis (Vmax, APD, ERP) post_drug_rec->data_analysis end End data_analysis->end

References

In Vitro vs. In Vivo Correlation of (3R)-Hydroxyquinidine Pharmacodynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacodynamics of (3R)-Hydroxyquinidine, a primary active metabolite of the antiarrhythmic drug quinidine (B1679956). By examining its effects in both controlled laboratory settings and human subjects, this document aims to provide a clearer understanding of its electrophysiological properties and potential clinical implications. The following sections detail the experimental data, methodologies, and a correlation analysis between the in vitro and in vivo findings.

Executive Summary

This compound exhibits clear electrophysiological activity both in vitro and in vivo, contributing significantly to the overall effects of its parent compound, quinidine. In vitro studies on isolated cardiac tissues demonstrate its ability to modulate ion channels, leading to changes in action potential characteristics. These effects translate to observable changes in the electrocardiogram (ECG) in vivo, most notably a concentration-dependent prolongation of the QTc interval. While a direct quantitative correlation is complex, the qualitative effects observed in vitro are consistent with the pharmacodynamic outcomes measured in human subjects. This guide synthesizes the available data to facilitate a deeper understanding of the pharmacodynamic profile of this compound.

Data Presentation

Table 1: In Vitro Electrophysiological Effects of this compound and Quinidine
ParameterCompoundConcentrationEffectTissue/Cell TypeReference
Vmax Depression This compound (OH-Q)50 µM26.7 ± 2.6% depressionGuinea Pig Ventricular Cells[1]
Quinidine (Q)50 µM45.9 ± 1.6% depressionGuinea Pig Ventricular Cells[1]
Action Potential Duration (APD90) This compound (OH-Q)MultipleConcentration-dependent increaseGuinea Pig Ventricular Cells[1]
Quinidine (Q)Low concentrationsLengthening observedGuinea Pig Ventricular Cells[1]
hERG Inhibition (IC50) Quinidine0.41 ± 0.04 µMInhibition of IHERGHEK293 cells expressing hERG[2][3]

Note: A specific IC50 value for hERG inhibition by this compound was not found in the reviewed literature. The data for quinidine is provided as a reference point for the parent compound.

Table 2: In Vivo Pharmacodynamic Effects of this compound in Healthy Volunteers
ParameterDose of this compoundObservationSubject GroupReference
QTc Interval 300 to 400 mg (oral)Statistically significant correlation between serum concentration and QTc prolongation5 healthy subjects[4]
900 mg (oral)Significant prolongation from 0.5 to 8 hours post-dose (14.4 ± 8.7% increase at 1 hour)12 healthy volunteers[5]
Concentration-Effect Slope for QTc Prolongation 300 to 400 mg (oral)0.0184 ± 0.0128 ms (B15284909)/(ng/mL )5 healthy subjects[4]
QRS Duration 900 mg (oral)Significant increase from 91 ± 7 to 108 ± 11 ms at 2 hours post-dose12 healthy volunteers[5]

Experimental Protocols

In Vitro Electrophysiology: Guinea Pig Ventricular Myocytes

A standard microelectrode technique is utilized to record the electrical activity of isolated guinea pig ventricular cells.[1]

  • Tissue Preparation: Guinea pig hearts are excised and ventricular myocytes are enzymatically isolated.

  • Recording Setup: The isolated cells are placed in a bath superfused with Tyrode's solution at a constant temperature.

  • Microelectrode Impalement: Glass microelectrodes filled with a KCl solution are used to impale individual myocytes to measure transmembrane potentials.

  • Stimulation: The cells are stimulated at a fixed cycle length to elicit action potentials.

  • Drug Application: this compound is added to the superfusion solution at various concentrations.

  • Data Acquisition: Action potential parameters, including the maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90), are recorded and analyzed before and after drug application.

In Vivo QTc Interval Measurement: Healthy Volunteers

A randomized, double-blind, placebo-controlled crossover study is conducted to assess the in vivo effects of this compound.[4][5]

  • Subject Recruitment: Healthy adult volunteers are enrolled after providing informed consent.

  • Study Design: The study follows a crossover design where each subject receives a single oral dose of this compound and a placebo on separate occasions, with a washout period in between.

  • Dosing: Subjects receive a standardized oral dose of this compound (e.g., 225, 450, or 900 mg).[5]

  • ECG Monitoring: Standard 12-lead ECGs are recorded at baseline and at multiple time points after drug administration.

  • QTc Calculation: The QT interval is corrected for heart rate using a standard formula, such as Bazett's or Fridericia's correction, to obtain the QTc interval.

  • Pharmacokinetic Sampling: Blood samples are collected at corresponding time points to determine the plasma concentration of this compound.

  • Data Analysis: The relationship between the plasma concentration of this compound and the change in QTc interval from baseline is analyzed to determine the concentration-effect relationship.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-gated Na+ Channel (Nav1.5) Depolarization Depolarization Na_Channel->Depolarization Reduces Phase 0 Upstroke (Vmax) K_Channel Voltage-gated K+ Channel (hERG) Repolarization Repolarization K_Channel->Repolarization Prolongs Repolarization 3R_Hydroxyquinidine This compound 3R_Hydroxyquinidine->Na_Channel Block 3R_Hydroxyquinidine->K_Channel Block APD_Prolongation Action Potential Duration (APD) Prolongation Repolarization->APD_Prolongation Leads to QTc_Prolongation QTc Interval Prolongation (In Vivo) APD_Prolongation->QTc_Prolongation Manifests as

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Tissue_Prep Isolate Cardiac Cells (e.g., Guinea Pig Myocytes) Recording Microelectrode Recording of Action Potentials Tissue_Prep->Recording Drug_App Apply this compound (Varying Concentrations) Recording->Drug_App Data_Analysis_Vitro Analyze Changes in Vmax and APD Drug_App->Data_Analysis_Vitro Correlation In Vitro - In Vivo Correlation Analysis Data_Analysis_Vitro->Correlation Subject_Enrollment Enroll Healthy Volunteers Dosing Administer Oral Dose of This compound Subject_Enrollment->Dosing ECG_PK Record ECGs and Collect Blood Samples Dosing->ECG_PK Data_Analysis_Vivo Measure QTc Interval and Plasma Concentrations ECG_PK->Data_Analysis_Vivo Data_Analysis_Vivo->Correlation

Caption: Experimental workflow for in vitro and in vivo pharmacodynamic studies.

In Vitro vs. In Vivo Correlation

A direct, quantitative in vitro-in vivo correlation (IVIVC) for the pharmacodynamics of this compound is not formally established in the literature. However, a strong qualitative correlation can be drawn from the available data.

The in vitro studies demonstrate that this compound, similar to its parent compound quinidine, has a direct effect on the electrophysiology of cardiac cells. It causes a depression of the Vmax of the action potential, which is indicative of sodium channel blockade.[1] Furthermore, it prolongs the action potential duration.[1] This prolongation is a key mechanism that would be expected to manifest as a longer QT interval on a surface ECG.

The in vivo studies in healthy human volunteers confirm this anticipated effect. Oral administration of this compound leads to a clear, concentration-dependent prolongation of the QTc interval.[4][5] The observed increase in the QRS duration in vivo further supports the in vitro finding of Vmax depression, as a slower depolarization through the ventricles would widen the QRS complex.[5]

Therefore, the in vitro effects of this compound on the cardiac action potential provide a mechanistic basis for the in vivo observation of QTc prolongation. The blockade of potassium channels (such as hERG, as inferred from the activity of quinidine) likely contributes to the prolonged repolarization seen as APD prolongation in vitro and QTc prolongation in vivo.[2][3] Similarly, the sodium channel blockade observed in vitro corresponds to the QRS widening seen in clinical studies.

References

(3R)-Hydroxyquinidine: A Reliable Biomarker for Quinidine Metabolism? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinidine (B1679956), a class Ia antiarrhythmic agent and a historical antimalarial drug, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. Understanding the metabolic fate of quinidine is crucial for optimizing its therapeutic efficacy and minimizing the risk of adverse drug reactions. This guide provides a comprehensive comparison of (3R)-Hydroxyquinidine as a biomarker for quinidine metabolism against other alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound, the principal metabolite of quinidine, stands out as a reliable and specific biomarker for quinidine metabolism. Its formation is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, making it an excellent indicator of CYP3A4 activity. This specificity, combined with its significant in vivo concentrations and pharmacological activity, makes the monitoring of this compound a valuable tool in both clinical and research settings. While other metabolites such as quinidine-N-oxide and 2'-oxoquinidinone (B1218364) are also formed, they offer less specificity as biomarkers for overall quinidine metabolism and CYP3A4 activity.

Quinidine Metabolic Pathway

Quinidine is primarily metabolized in the liver, with 60% to 80% of a dose undergoing biotransformation. The main metabolic pathway is hydroxylation, leading to the formation of this compound. Other notable metabolites include Quinidine-N-oxide and 2'-oxoquinidinone.

QuinidineMetabolism Quinidine Quinidine Metabolites Metabolites Quinidine->Metabolites Hepatic Metabolism (CYP3A4) Excretion Renal Excretion (Unchanged) Quinidine->Excretion <20% Hydroxyquinidine This compound (Major Metabolite) Metabolites->Hydroxyquinidine N_oxide Quinidine-N-oxide Metabolites->N_oxide Oxoquinidinone 2'-oxoquinidinone Metabolites->Oxoquinidinone Other Other Minor Metabolites Metabolites->Other

Caption: Major metabolic pathways of quinidine.

Comparison of Quinidine Metabolism Biomarkers

The utility of a metabolite as a biomarker is determined by its specificity, sensitivity, concentration in biological fluids, and the correlation of its formation with the activity of the metabolizing enzyme.

BiomarkerFormation PathwaySpecificity for CYP3A4Typical Plasma Concentration (relative to Quinidine)Pharmacological ActivityReliability as a Biomarker
This compound Hydroxylation (CYP3A4)High[1]Ratio of 3-OH/quinidine in serum water is 0.61 +/- 0.31[2]Active, approximately 20-50% of quinidine's antiarrhythmic activity[3]High: Specific formation pathway and significant, measurable concentrations make it a reliable indicator of CYP3A4-mediated metabolism.
Quinidine-N-oxide N-oxidationModerateGenerally lower than this compoundWeak to negligible antiarrhythmic activity[3]Moderate: Formation is less specific to a single CYP isozyme.
2'-oxoquinidinone OxidationModerateVariable, can be significant[2]Active, with antiarrhythmic effects[2]Moderate: Contributes to the overall pharmacological effect but is a less specific marker of a single metabolic pathway.

Experimental Data

Plasma Concentrations of Quinidine and its Metabolites

Studies have quantified the steady-state plasma concentrations of quinidine and its major metabolites in patients undergoing therapy. These data highlight the significant presence of this compound.

CompoundPeak Plasma Concentration (µg/mL)Trough Plasma Concentration (µg/mL)
Quinidine2.7 ± 1.2[4]2.0 ± 0.91[4]
This compound0.57 ± 0.33[4]0.44 ± 0.25[4]

Data from a study of 25 patients receiving quinidine for therapeutic purposes.[4]

Interestingly, the concentration of unbound (active) this compound can often exceed that of unbound quinidine, emphasizing its potential contribution to the overall pharmacological effect.[4]

In Vitro Studies on Metabolite Formation

In vitro studies using human liver microsomes have demonstrated the specificity of this compound formation. The formation of this compound is almost exclusively catalyzed by CYP3A4, while the formation of Quinidine-N-oxide can be mediated by other CYP enzymes as well.[1]

Experimental Protocols

Quantification of Quinidine and this compound in Human Plasma by HPLC

This section provides a representative High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of quinidine and its metabolites.

1. Sample Preparation:

  • To 1.0 mL of human plasma, add an internal standard (e.g., cinchonine).

  • Alkalinize the plasma with 0.5 mL of 1M sodium hydroxide.

  • Extract the compounds with 5 mL of an organic solvent (e.g., a mixture of ether and dichloromethane).

  • Vortex the mixture for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 30:70 v/v) with a pH of 3.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 235 nm or fluorescence detection (excitation at 340 nm, emission at 425 nm) for higher sensitivity.[5]

  • Injection Volume: 50 µL.

3. Quantification:

  • Construct a calibration curve using standards of known concentrations of quinidine and this compound.

  • Calculate the peak area ratios of the analytes to the internal standard.

  • Determine the concentrations of quinidine and this compound in the plasma samples by interpolating from the calibration curve.

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Alkalinize Alkalinize (NaOH) Add_IS->Alkalinize Extract Liquid-Liquid Extraction Alkalinize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Separation on C18 Column Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Concentrations Integrate->Calculate

Caption: A typical experimental workflow for HPLC analysis.

Clinical and Research Utility

Monitoring this compound levels offers significant advantages:

  • Assessment of CYP3A4 Activity: As a specific probe for CYP3A4, measuring the formation of this compound can help predict potential drug-drug interactions with other CYP3A4 substrates, inhibitors, or inducers.[6]

  • Therapeutic Drug Monitoring: Given that this compound is pharmacologically active, its concentration contributes to the overall therapeutic and potentially toxic effects of quinidine therapy.[2][4] Monitoring both the parent drug and this active metabolite can provide a more accurate picture of the patient's response.

  • Drug Development: In the development of new chemical entities that are metabolized by CYP3A4, quinidine and the formation of this compound can be used as a probe to study the inhibitory or inductive potential of the new drug on this important metabolic pathway.

Conclusion

This compound is a reliable and specific biomarker for quinidine metabolism, primarily reflecting the activity of the CYP3A4 enzyme. Its consistent formation, significant plasma concentrations, and inherent pharmacological activity make its measurement a valuable tool for researchers, scientists, and drug development professionals. Compared to other metabolites, this compound provides a more precise assessment of the primary metabolic pathway of quinidine. The use of robust analytical methods, such as HPLC, allows for accurate and simultaneous quantification of both quinidine and this compound, facilitating a comprehensive understanding of quinidine's disposition in various physiological and pathological states.

References

A Comparative Guide to Alternative Analytical Techniques for (3R)-Hydroxyquinidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of chiral compounds, the selection of an appropriate analytical technique is paramount for accurate quantification and characterization. This guide provides a comprehensive comparison of alternative analytical techniques to High-Performance Liquid Chromatography (HPLC) for the analysis of (3R)-Hydroxyquinidine, a diastereomer of the major quinidine (B1679956) metabolite, (3S)-Hydroxyquinidine. The techniques evaluated include Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), benchmarked against traditional HPLC with UV or fluorescence detection.

While specific validated methods for this compound are not extensively documented in publicly available literature, the analytical principles and methods for its diastereomer, (3S)-Hydroxyquinidine, are well-established. Given their diastereomeric relationship, the separation and detection strategies are directly translatable, with the primary challenge being the optimization of chiral selectivity. This guide synthesizes available experimental data for structurally related compounds to provide a robust comparative framework.

Quantitative Performance Comparison

The selection of an analytical technique is often driven by key performance metrics such as sensitivity, speed, and precision. The following table summarizes the typical quantitative performance of HPLC, SFC, CE, and LC-MS/MS for the analysis of hydroxyquinidine isomers. It is important to note that while the data is primarily based on the analysis of (3S)-Hydroxyquinidine, similar performance is expected for the (3R) isomer with appropriate method optimization.

ParameterHPLC (UV/Fluorescence)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)LC-MS/MS
Limit of Detection (LOD) 5 ng/mL (Fluorescence)[1]Analyte dependent, generally comparable to or slightly higher than HPLC-UV~52 ng/mL (LIF)1.00 ng/mL[2]
Limit of Quantification (LOQ) 5 ng/mL (Fluorescence)[1]Analyte dependent~175 ng/mL (LIF)1.00 ng/mL[2]
**Linearity (R²) **>0.99>0.99>0.995>0.995[2]
Precision (%RSD) 2-6%[1]<15%5-10%<10%[2]
Accuracy (% Recovery) Not consistently reportedNot consistently reported90-110%90-110%[2]
Analysis Time 10-30 min<10 min[3]5-20 min<5 min[2]

Experimental Workflows and Methodologies

The successful implementation of any analytical technique relies on a well-defined experimental workflow, from sample preparation to data acquisition. The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for HPLC, SFC, CE, and LC-MS/MS in the context of this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Biological Matrix (e.g., Plasma, Urine) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection onto Chiral Column evaporation->injection separation Isocratic/Gradient Elution (e.g., Hexane/Ethanol/IPA) injection->separation detection UV or Fluorescence Detection separation->detection quantification Peak Integration & Quantification detection->quantification end Result: this compound Concentration quantification->end

Figure 1: HPLC Experimental Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing start Biological Matrix extraction Protein Precipitation or SPE start->extraction reconstitution Reconstitution in Modifier extraction->reconstitution injection Injection onto Chiral Column reconstitution->injection separation Gradient Elution (CO2/Modifier) injection->separation detection UV or MS Detection separation->detection quantification Peak Integration & Quantification detection->quantification end Result quantification->end

Figure 2: SFC Experimental Workflow

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing start Biological Matrix dilution Dilution in Buffer start->dilution injection Hydrodynamic/Electrokinetic Injection dilution->injection separation Separation in Capillary (with Chiral Selector) injection->separation detection UV or LIF Detection separation->detection quantification Peak Integration & Quantification detection->quantification end Result quantification->end

Figure 3: CE Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix extraction Protein Precipitation start->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation injection Injection onto C18 Column centrifugation->injection separation Gradient Elution injection->separation detection Tandem Mass Spectrometry (MRM) separation->detection quantification Peak Integration & Quantification detection->quantification end Result quantification->end

Figure 4: LC-MS/MS Experimental Workflow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol is adapted from methods developed for the analysis of quinidine and its metabolites.[1][4]

  • Sample Preparation:

    • To 1 mL of plasma or serum, add an internal standard.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol. The exact ratio should be optimized for the best resolution of (3R)- and (3S)-Hydroxyquinidine. A small amount of a basic modifier like diethylamine (B46881) (DEA) may be required to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Fluorescence detector with excitation at approximately 235 nm and emission at approximately 335 nm.

  • Validation Parameters:

    • Linearity: Assessed by preparing calibration standards at a minimum of five concentrations.

    • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Supercritical Fluid Chromatography (SFC)

SFC offers a "greener" and faster alternative to normal-phase HPLC for chiral separations.[3][5]

  • Sample Preparation:

    • Sample preparation can be similar to HPLC, involving protein precipitation or solid-phase extraction.

    • The final extract should be reconstituted in a solvent compatible with the SFC mobile phase modifier (e.g., methanol (B129727) or ethanol).

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IC, Lux Cellulose-2).

    • Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar organic modifier such as methanol or ethanol. A gradient elution of the modifier is often used to optimize separation. A basic additive (e.g., DEA) may be necessary.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Column Temperature: 35-40°C.

    • Detection: UV detector (e.g., 230 nm) or a mass spectrometer.

  • Validation Parameters: Similar to HPLC, validation would involve assessing linearity, precision, accuracy, LOD, and LOQ.

Capillary Electrophoresis (CE)

CE provides high separation efficiency and requires minimal sample volume.[6][7]

  • Sample Preparation:

    • For biological samples, a simple dilution with the background electrolyte (BGE) is often sufficient after an initial protein precipitation or filtration step.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) buffer) at a low pH (e.g., 2.5) containing a chiral selector.

    • Chiral Selector: A cyclodextrin (B1172386) derivative (e.g., sulfated-β-cyclodextrin) is commonly used to achieve enantiomeric/diastereomeric separation.[8]

    • Voltage: 15-30 kV.

    • Temperature: 20-25°C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detector at a low wavelength (e.g., 214 nm) or Laser-Induced Fluorescence (LIF) for enhanced sensitivity.

  • Validation Parameters: Validation follows similar principles to chromatographic methods, with a focus on migration time precision in addition to quantitative performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected.[2]

  • Sample Preparation:

    • A simple protein precipitation with a solvent like acetonitrile (B52724) is typically sufficient.

    • After centrifugation, the supernatant can be directly injected or diluted further.

  • Chromatographic Conditions:

    • Column: A standard reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Chiral separation may not be necessary if the diastereomers can be distinguished by their mass-to-charge ratio or fragmentation patterns, though this is unlikely for diastereomers. A chiral column would be required for baseline separation prior to MS detection.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: 0.3-0.6 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

  • Validation Parameters: Full validation according to regulatory guidelines for bioanalytical methods is typically required, including assessments of selectivity, matrix effects, and stability.

Conclusion

The choice of an analytical technique for this compound analysis depends on the specific requirements of the study.

  • HPLC with fluorescence detection offers a good balance of sensitivity and accessibility, making it a robust and reliable method.

  • SFC stands out for its high throughput and reduced environmental impact, making it an excellent choice for routine analysis and chiral screening in a drug discovery setting.

  • Capillary Electrophoresis provides exceptional separation efficiency and is particularly advantageous when sample volume is limited.

  • LC-MS/MS is the most sensitive and selective technique, making it the gold standard for bioanalytical studies requiring low detection limits.

While direct experimental data for this compound is sparse, the methodologies established for its diastereomer, (3S)-Hydroxyquinidine, and other chiral compounds provide a solid foundation for method development and validation. Researchers and scientists are encouraged to use the information presented in this guide as a starting point for developing and optimizing a suitable analytical method for their specific application.

References

Safety Operating Guide

Personal protective equipment for handling (3R)-Hydroxyquinidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of (3R)-Hydroxyquinidine, a derivative of quinidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a hazardous material, adhering to the safety protocols for structurally similar compounds like Quinidine and Hydroquinidine.[1]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[2][3]

  • In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[2][3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][3]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Thicker gloves generally offer better protection, and polyvinyl chloride (PVC) gloves are not recommended due to poor chemical resistance.[4]

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Contaminated gloves should be removed and disposed of properly.[2][4]
Eye/Face Protection Tightly fitting safety goggles or a face shield to protect against splashes.[2][5]
Skin and Body A lab coat or a fire/flame-resistant and impervious gown. Long-cuffed gloves should be worn over the gown's cuffs.[2][4]
Respiratory In case of inadequate ventilation or when handling powders, use an N95 or N-100 particle mask. For large spills, a chemical cartridge-type respirator is required.[4]

Operational and Disposal Plan

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powdered forms.[2][6]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling the compound.[1][3]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Do not allow the chemical to enter drains, sewers, or water supplies.[7]

  • The recommended method of disposal is high-temperature incineration through an authorized waste management company.[7]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surface handle_dissolve->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disp_collect Collection by Authorized Waste Management cleanup_doff->disp_collect disp_incin High-Temperature Incineration disp_collect->disp_incin

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.